Csf1R-IN-9
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C26H26N4O2 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
2-[(4-cyclopropylphenyl)methoxy]-3-methoxy-5-[[2-(1-methylpyrazol-4-yl)-4-pyridinyl]methyl]pyridine |
InChI |
InChI=1S/C26H26N4O2/c1-30-16-23(15-29-30)24-12-19(9-10-27-24)11-20-13-25(31-2)26(28-14-20)32-17-18-3-5-21(6-4-18)22-7-8-22/h3-6,9-10,12-16,22H,7-8,11,17H2,1-2H3 |
InChIキー |
ZCMWXCMNVCPDNJ-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Unveiling the Action of Csf1R-IN-9: A Technical Guide to its Mechanism and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Csf1R-IN-9 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), a critical mediator of myeloid cell proliferation, differentiation, and survival. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its biochemical and cellular activities. We present a compilation of quantitative data, comprehensive experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to support further research and development of this compound.
Introduction to Csf1R and its Role in Disease
The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS, is a receptor tyrosine kinase that plays a pivotal role in regulating the function of monocytes, macrophages, and other myeloid-lineage cells. Upon binding its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34 (Interleukin-34), Csf1R dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation.
Dysregulation of the Csf1R signaling pathway is implicated in a variety of pathological conditions. In oncology, tumor-associated macrophages (TAMs), which are dependent on Csf1R signaling, often contribute to an immunosuppressive tumor microenvironment, promoting tumor growth, angiogenesis, and metastasis. In neurodegenerative diseases, the activation of microglia, the resident macrophages of the central nervous system, via Csf1R can exacerbate neuroinflammation. Consequently, inhibiting Csf1R has emerged as a promising therapeutic strategy for various cancers and inflammatory disorders.
This compound: A Potent Inhibitor of Csf1R
This compound (also referred to as Compound 46 in patent literature) is a small molecule inhibitor designed to target the kinase activity of Csf1R. It exhibits potent inhibitory activity at both the biochemical and cellular levels.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized in both enzymatic and cell-based assays. The available data is summarized in the table below.
| Assay Type | Parameter | Value (µM) | Cell Line | Source |
| Biochemical Assay | IC50 | 0.028 | - | |
| Cellular Assay | IC50 (pCsf1R) | 0.005 | THP-1 |
Caption: Table summarizing the in vitro inhibitory activity of this compound.
Mechanism of Action: Inhibition of Csf1R Signaling
This compound exerts its effects by directly inhibiting the tyrosine kinase activity of the Csf1R. By binding to the ATP-binding pocket of the Csf1R kinase domain, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the biochemical and cellular assays used to characterize this compound.
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay - Representative Protocol)
This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the Csf1R kinase domain.
Caption: Workflow for a representative biochemical kinase binding assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
-
Reagent Preparation: Prepare a solution containing the Csf1R kinase enzyme and a Europium-labeled anti-tag antibody in the kinase assay buffer.
-
Assay Procedure:
-
Add the diluted this compound or control to the wells of a microplate.
-
Add the Csf1R enzyme/antibody mixture to all wells.
-
Add the fluorescent tracer to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Detection: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader. The signal is inversely proportional to the amount of tracer displaced by the inhibitor.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.
Cellular Csf1R Phosphorylation Assay (THP-1 Cells)
This assay measures the ability of this compound to inhibit the ligand-induced phosphorylation of Csf1R in a relevant human monocytic cell line.
Caption: Workflow for a cellular Csf1R phosphorylation assay.
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.
-
Differentiate the THP-1 monocytes into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
-
-
Assay Procedure:
-
Following differentiation, wash the cells and serum-starve for 4-6 hours.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with recombinant human CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.
-
Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection (Sandwich ELISA):
-
Coat a microplate with a capture antibody specific for total Csf1R.
-
Add the cell lysates to the wells and incubate to allow the capture of Csf1R.
-
Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of Csf1R (e.g., anti-phospho-tyrosine). This antibody is typically conjugated to an enzyme like HRP.
-
Wash the wells and add a substrate for the enzyme (e.g., TMB for HRP).
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of Csf1R phosphorylation against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
In Vivo Studies and Future Directions
While specific in vivo data for this compound is not yet widely published, preclinical studies with other selective Csf1R inhibitors have demonstrated their therapeutic potential in various disease models. In oncology, Csf1R inhibitors have been shown to reduce the number of tumor-associated macrophages, leading to decreased tumor growth and enhanced efficacy of immunotherapy. In models of neurodegenerative diseases, inhibition of Csf1R can modulate microglial activation and reduce neuroinflammation.
Future research on this compound will likely focus on comprehensive pharmacokinetic and pharmacodynamic profiling, evaluation of its efficacy in relevant animal models of cancer and inflammatory diseases, and assessment of its safety profile. Further investigation into its kinase selectivity and potential off-target effects will also be crucial for its development as a therapeutic agent.
Conclusion
This compound is a potent inhibitor of Csf1R with significant potential for the treatment of diseases driven by aberrant myeloid cell function. This technical guide provides a foundational understanding of its mechanism of action and the experimental approaches for its characterization. The detailed protocols and visual aids are intended to facilitate further investigation into this promising compound and the broader field of Csf1R-targeted therapies.
Csf1R-IN-9: An In-Depth Technical Guide on its Role in Macrophage Biology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Colony-Stimulating Factor 1 Receptor (Csf1R) is a critical regulator of macrophage development, survival, and function. Its dysregulation is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making it a key target for therapeutic intervention. Csf1R-IN-9 (also known as Compound 46) is a potent and selective small molecule inhibitor of Csf1R. This technical guide provides a comprehensive overview of the role of this compound in macrophage biology, including its mechanism of action, effects on macrophage proliferation and function, and detailed experimental protocols for its characterization.
Introduction to Csf1R and Macrophage Biology
Macrophages are a heterogeneous population of innate immune cells that play a pivotal role in tissue homeostasis, inflammation, and host defense. Their differentiation, proliferation, and survival are predominantly regulated by the binding of Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34) to the Csf1R, a receptor tyrosine kinase. Upon ligand binding, Csf1R dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that orchestrate key macrophage functions.
Dysregulated Csf1R signaling can lead to an overabundance or altered function of macrophages, contributing to disease pathogenesis. In the context of cancer, tumor-associated macrophages (TAMs) often exhibit a pro-tumoral M2 phenotype, promoting tumor growth, angiogenesis, and metastasis. Therefore, inhibiting Csf1R presents a promising therapeutic strategy to modulate the tumor microenvironment and enhance anti-tumor immunity.
This compound: A Potent Csf1R Inhibitor
This compound is a small molecule inhibitor designed to selectively target the kinase activity of Csf1R. By blocking the ATP-binding site of the receptor, this compound prevents autophosphorylation and the subsequent activation of downstream signaling pathways.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the Csf1R tyrosine kinase. This leads to the blockade of signaling pathways crucial for macrophage biology.
Csf1R-IN-9: A Technical Guide to its Role in Microglia Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical regulator of microglia, the resident immune cells of the central nervous system. Its role in microglial survival, proliferation, and activation has made it a key target for therapeutic intervention in a range of neurological disorders. Csf1R-IN-9 is a potent inhibitor of CSF1R, and this technical guide provides a comprehensive overview of its mechanism of action, its effects on microglia function, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuroinflammation and neurodegenerative diseases.
Introduction to CSF1R and Microglia
Microglia play a dual role in the central nervous system (CNS), contributing to both homeostasis and pathology.[1][2] Their functions are tightly regulated by various signaling pathways, among which the CSF1R pathway is paramount for their survival, proliferation, and differentiation.[1][3] Dysregulation of CSF1R signaling is implicated in numerous neurodegenerative diseases, making it an attractive therapeutic target.[4] CSF1R inhibitors are a class of small molecules designed to modulate microglial activity by blocking this critical signaling pathway.
This compound: A Potent CSF1R Inhibitor
This compound is a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). It exhibits potent activity in inhibiting both the CSF1R enzyme and its phosphorylation.
Quantitative Data
The following table summarizes the known quantitative data for this compound and a related compound, Csf1R-IN-8, for comparative purposes.
| Compound | Target | IC50 (µM) | Assay Type | Cell Line | Reference |
| This compound | CSF-1R | 0.028 | Enzymatic Assay | - | MedChemExpress |
| This compound | CSF-1R phosphorylation | 0.005 | Cellular Assay | THP-1 | MedChemExpress |
| Csf1R-IN-8 | CSF-1R | 0.012 | Enzymatic Assay | - | [5] |
| Csf1R-IN-8 | CSF-1R phosphorylation | 0.009 | Cellular Assay | THP-1 | [5] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the tyrosine kinase activity of the CSF1R. The binding of CSF1R ligands, CSF-1 and IL-34, to the receptor induces its dimerization and autophosphorylation, initiating downstream signaling cascades crucial for microglial function.
The primary signaling pathways activated by CSF1R include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is essential for cell survival, and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is involved in proliferation and differentiation.[6] By blocking the initial phosphorylation event, this compound effectively shuts down these downstream signals, leading to a reduction in microglial survival and proliferation.
References
- 1. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 2. Frontiers | The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Soluble CSF1R promotes microglial activation and amyloid clearance in alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CSF1R Inhibition in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, mediated significantly by microglia, is a key pathological feature across a spectrum of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The colony-stimulating factor 1 receptor (CSF1R) is a crucial tyrosine kinase receptor for the survival, proliferation, and differentiation of microglia.[1][2] Consequently, inhibition of CSF1R has emerged as a promising therapeutic strategy to modulate microglial activity and mitigate neurodegeneration. This technical guide provides an in-depth overview of the use of CSF1R inhibitors in preclinical neurodegenerative disease models, with a specific focus on the available data for Csf1R-IN-9 and other well-characterized inhibitors.
This compound: A Potent CSF1R Inhibitor
This compound is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[3] While extensive in-vivo data in neurodegenerative models for this specific inhibitor is limited in publicly accessible literature, its biochemical and cellular activity has been characterized.
Quantitative Data for this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (CSF1R) | 0.028 µM | Biochemical Assay | [3] |
| IC50 (CSF1R phosphorylation) | 0.005 µM | THP-1 cells | [3] |
CSF1R Inhibitors in Neurodegenerative Disease Models: Quantitative Data
Several other CSF1R inhibitors have been extensively studied in various preclinical models. The following tables summarize key quantitative data from these studies.
Alzheimer's Disease Models
| Inhibitor | Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| GW2580 | APP/PS1 mice | Formulated in diet | 3 months | Partially improved memory and behavioral performance; Prevented synaptic degeneration. | [4] |
| PLX3397 | 5xFAD mice | 290 ppm in chow | 3 weeks | Resulted in up to 99% depletion of microglia. | [5] |
| PLX5622 | Atoh1-SmoM2 mice | Not specified | 4 weeks | Prolonged mouse survival and reduced tumor volume. | [6] |
Parkinson's Disease Models
Multiple Sclerosis Models
| Inhibitor | Animal Model | Key Findings | Reference |
| GW2580 | Experimental Autoimmune Encephalomyelitis (EAE) | Reduced gliosis and microcavity formation; Improved fine motor recovery. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for key experiments cited in the study of CSF1R inhibitors in neurodegenerative disease models.
Microglia Depletion via CSF1R Inhibitor Administration
This protocol describes the oral administration of a CSF1R inhibitor formulated in rodent chow to achieve microglia depletion.
References
- 1. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 2. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF1R Inhibition Depletes Tumor-Associated Macrophages and Attenuates Tumor Progression in a Mouse Sonic Hedgehog-Medulloblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Csf1R-IN-9 for Cancer Immunology Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony-stimulating factor 1 receptor (CSF1R) has emerged as a critical regulator of the tumor microenvironment (TME), primarily through its role in the differentiation, survival, and function of tumor-associated macrophages (TAMs).[1] These macrophages often adopt an immunosuppressive M2-like phenotype, promoting tumor growth, angiogenesis, and metastasis while hindering anti-tumor immune responses.[2][3][4] Consequently, inhibiting the CSF1R signaling pathway presents a promising therapeutic strategy to reprogram the TME and enhance the efficacy of cancer immunotherapies. Csf1R-IN-9 is a potent and selective small molecule inhibitor of CSF1R, showing promise as a valuable tool for cancer immunology research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Mechanism of Action
This compound is a competitive inhibitor of the CSF1R tyrosine kinase.[5] The binding of the natural ligands, CSF-1 (colony-stimulating factor 1) or IL-34 (interleukin-34), to the extracellular domain of CSF1R induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[6][7] This phosphorylation cascade creates docking sites for various downstream signaling molecules, leading to the activation of multiple pro-survival and pro-proliferative pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[6][8] this compound binds to the ATP-binding pocket of the CSF1R kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation and activation of the receptor. This blockade of CSF1R signaling leads to the depletion of TAMs in the tumor microenvironment and a shift in the remaining macrophage population towards a more pro-inflammatory, anti-tumor M1-like phenotype.[9]
Quantitative Data
The following tables summarize the key quantitative data for this compound and other relevant CSF1R inhibitors for comparative purposes.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 (CSF1R) | 0.028 µM | - | Biochemical Assay | [5] |
| IC50 (CSF-1R phosphorylation) | 0.005 µM | THP-1 | Cell-based Assay | [5] |
Table 2: Comparative In Vitro Efficacy of Selected CSF1R Inhibitors
| Inhibitor | IC50 (CSF1R) | Reference |
| Pexidartinib (PLX3397) | 13 nM | [9] |
| BLZ945 | 1.2 nM | [10] |
| ARRY-382 | 9 nM | [11] |
| DCC-3014 | 3.7 nM | [10] |
Experimental Protocols
In Vitro CSF1R Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CSF1R kinase activity.
Materials:
-
Recombinant human CSF1R kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the recombinant CSF1R kinase domain and the Poly(Glu, Tyr) substrate in kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell-Based CSF1R Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit CSF-1-induced CSF1R phosphorylation in a cellular context.
Materials:
-
THP-1 cells (human monocytic cell line) or other CSF1R-expressing cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant human CSF-1
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with recombinant human CSF-1 (e.g., 100 ng/mL) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-CSF1R and total CSF1R.
-
Incubate with HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the phospho-CSF1R signal to the total CSF1R signal. Plot the normalized signal against the inhibitor concentration to determine the IC50.
In Vivo Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical cancer model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, 4T1 breast cancer)
-
This compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (vehicle control and this compound at various doses).
-
Administer this compound or vehicle daily via oral gavage or intraperitoneal injection.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.
Macrophage Polarization Analysis by Flow Cytometry
Objective: To characterize the effect of this compound on the polarization of tumor-associated macrophages.
Materials:
-
Tumors from the in vivo study
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies: anti-CD45, anti-CD11b, anti-F4/80, anti-MHC-II, anti-CD86 (M1 marker), anti-CD206 (M2 marker)
-
Flow cytometer
Procedure:
-
Mechanically and enzymatically dissociate the excised tumors to obtain a single-cell suspension.
-
Lyse red blood cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies.
-
Acquire the data on a flow cytometer.
-
Gate on CD45+ hematopoietic cells, then on CD11b+ F4/80+ macrophages.
-
Analyze the expression of CD86 and CD206 on the macrophage population to determine the M1/M2 ratio in each treatment group.
Visualizations
CSF1R Signaling Pathway
Caption: this compound inhibits the CSF1R signaling pathway.
Experimental Workflow for Evaluating this compound
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of CSF1R and TAMs in the tumor microenvironment. Its potent and selective inhibitory activity allows for the targeted modulation of this critical signaling pathway. The experimental protocols and workflows detailed in this guide provide a framework for researchers to effectively utilize this compound in their cancer immunology studies. Further investigation into the in vivo efficacy, pharmacokinetics, and combination therapies involving this compound will continue to elucidate the therapeutic potential of targeting the CSF1R pathway in cancer.
References
- 1. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Colony-stimulating factor 1 receptor inhibition blocks macrophage infiltration and endometrial cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withholding of M-CSF Supplement Reprograms Macrophages to M2-Like via Endogenous CSF-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Colony-stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-cell Lymphoma Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Csf1R-IN-9: A Technical Guide to its Impact on Myeloid Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Csf1R-IN-9, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R). This document details the mechanism of action of this compound, its impact on myeloid cell differentiation, and provides relevant experimental protocols for in vitro studies.
Introduction
The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS or CD115, is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of myeloid lineage cells, particularly monocytes and macrophages.[1][2] Upon binding its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34 (Interleukin-34), Csf1R dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, are crucial for normal myeloid development and function.[3][4][5] Dysregulation of the Csf1R signaling axis has been implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it an attractive therapeutic target.[2]
This compound is a small molecule inhibitor of Csf1R. By blocking the kinase activity of Csf1R, this compound effectively modulates the differentiation and function of myeloid cells. This guide will explore the specifics of this interaction and its consequences for myeloid cell biology.
Quantitative Data
The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.
| Assay Type | Parameter | Value (µM) | Cell Line |
| Biochemical Assay | IC50 | 0.028 | N/A |
| Cellular Assay (Csf1R phosphorylation) | IC50 | 0.005 | THP-1 |
Table 1: Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) of this compound was determined in a biochemical assay measuring direct enzyme inhibition and a cellular assay assessing the inhibition of Csf1R phosphorylation in the human monocytic THP-1 cell line.[6]
Csf1R Signaling and Inhibition by this compound
The Csf1R signaling pathway is a central regulator of myeloid cell fate. The binding of CSF-1 or IL-34 to Csf1R triggers a series of intracellular events that ultimately dictate cellular responses. This compound exerts its effects by directly interfering with this signaling cascade at the level of the receptor's kinase activity.
References
- 1. ashpublications.org [ashpublications.org]
- 2. CSF-1R in Cancer: More than a Myeloid Cell Receptor [mdpi.com]
- 3. Frontiers | The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) [frontiersin.org]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Frontiers | Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
Unveiling the Selectivity Profile of Csf1R-IN-9: A Technical Guide
This technical guide provides a comprehensive overview of the selectivity profile of Csf1R-IN-9, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). Designed for researchers, scientists, and drug development professionals, this document consolidates available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to this compound
This compound, also identified as Compound 46, is a small molecule inhibitor targeting the tyrosine kinase activity of CSF1R.[1] The CSF1R signaling pathway is a critical regulator of the survival, proliferation, and differentiation of monocytes and macrophages.[2][3][4] Dysregulation of this pathway has been implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making CSF1R an attractive therapeutic target. Understanding the precise selectivity of inhibitors like this compound is paramount for predicting their efficacy and potential off-target effects.
Quantitative Selectivity Profile
The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays. The available data on its potency against CSF1R and other kinases is summarized below. It is important to note that different studies have reported varying IC50 values for Csf1R, which may be attributable to different assay conditions.
Table 1: Biochemical Kinase Inhibition Profile of this compound (Compound 46)
| Target Kinase | IC50 (nM) | Assay Technology | Reference |
| Csf1R | 28 | Not Specified | MedchemExpress[1] |
| Csf1R | 141 | Kinase-Glo | Lee et al., 2021[5] |
Table 2: Cellular Inhibition Profile of this compound (Compound 46)
| Target/Process | Cell Line | IC50 (nM) | Assay Type | Reference |
| Csf1R Phosphorylation | THP-1 | 5 | Not Specified | MedchemExpress[1] |
A broader kinase selectivity profile is crucial for a complete understanding of this compound's off-target activities. While a comprehensive panel is not publicly available in the reviewed literature, the patent WO2022057895A1 is cited as a source for such data and represents a key resource for further investigation.[1]
Signaling Pathway Context
To appreciate the functional implications of Csf1R inhibition, it is essential to understand its position within cellular signaling networks. Upon binding of its ligands, CSF-1 or IL-34, CSF1R dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays used to characterize this compound.
Biochemical Kinase Inhibition Assay (Kinase-Glo®)
This protocol is based on the methodology described for similar compounds and the general procedure for the Kinase-Glo® assay.[6][7][8][9]
Detailed Steps:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Dilute recombinant human Csf1R kinase to the desired concentration in the reaction buffer.
-
Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer.
-
Prepare a stock solution of ATP in water.
-
Perform serial dilutions of this compound in DMSO, followed by a final dilution in the reaction buffer.
-
-
Assay Plate Setup:
-
In a white, opaque 96-well plate, add the Csf1R enzyme, substrate, and reaction buffer to each well.
-
Add the serially diluted this compound or DMSO vehicle control to the appropriate wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for Csf1R.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction in each well.
-
Mix the contents on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Csf1R Phosphorylation Assay
This protocol describes a method to measure the inhibition of Csf1R autophosphorylation in the human monocytic cell line THP-1.[1][10][11][12][13]
Detailed Steps:
-
Cell Culture and Plating:
-
Culture THP-1 human monocytic leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.05 mM 2-mercaptoethanol (B42355) at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of approximately 1 x 10⁵ cells per well and allow them to adhere and grow. For some protocols, differentiation into a macrophage-like phenotype can be induced by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
-
Serum Starvation and Inhibition:
-
Prior to the experiment, serum-starve the cells for 4-24 hours in a low-serum or serum-free medium to reduce basal receptor tyrosine kinase activity.
-
Pre-incubate the cells with various concentrations of this compound or DMSO vehicle control for 1-2 hours at 37°C.
-
-
Stimulation and Lysis:
-
Stimulate the cells with recombinant human CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C to induce Csf1R autophosphorylation.
-
Immediately aspirate the medium and lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Detection and Analysis:
-
Determine the total protein concentration of each lysate for normalization.
-
The level of phosphorylated Csf1R can be quantified using several methods, such as a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) or Western blotting.
-
ELISA: Use a Csf1R-specific capture antibody and a pan-phosphotyrosine detection antibody. The signal is proportional to the amount of phosphorylated Csf1R.
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phosphorylated Csf1R (pCsf1R) and total Csf1R.
-
-
Normalize the pCsf1R signal to the total Csf1R signal or total protein content.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
Conclusion
This compound is a potent inhibitor of CSF1R in both biochemical and cellular contexts. The available data indicates high potency, with IC50 values in the low nanomolar range. However, a comprehensive understanding of its selectivity profile requires further data from broad kinase screening panels, which may be available in the cited patent literature. The provided experimental protocols offer a detailed guide for researchers seeking to independently verify the activity of this compound or to characterize novel CSF1R inhibitors. The visualization of the CSF1R signaling pathway and the experimental workflows aim to provide a clear conceptual framework for this important area of drug discovery.
References
- 1. promega.com [promega.com]
- 2. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 9. ulab360.com [ulab360.com]
- 10. nanopartikel.info [nanopartikel.info]
- 11. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 12. bowdish.ca [bowdish.ca]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Csf1R-IN-9: A Technical Guide to its Effects on Osteoclast Formation and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a critical regulator of myeloid cell proliferation, differentiation, and survival. In bone homeostasis, CSF-1R signaling is indispensable for the formation and function of osteoclasts, the primary cells responsible for bone resorption. Dysregulation of this pathway is implicated in various bone disorders, including osteoporosis and inflammatory bone loss. Csf1R-IN-9 is a potent inhibitor of CSF-1R, and this technical guide will provide an in-depth analysis of its anticipated effects on osteoclast biology. While direct experimental data on this compound in osteoclasts is limited, this document extrapolates its functional impact based on the well-established role of CSF-1R in osteoclastogenesis and data from other selective CSF-1R inhibitors. This guide will detail the CSF-1R signaling cascade, provide comprehensive experimental protocols for assessing osteoclast activity, and present quantitative data from analogous CSF-1R inhibitors to offer a predictive framework for the efficacy of this compound.
Introduction: The Central Role of CSF-1R in Osteoclast Biology
Osteoclasts are multinucleated cells of hematopoietic origin that are essential for bone remodeling and maintenance.[1][2] Their development from monocyte/macrophage precursor cells is a complex process governed by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF or CSF-1) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[3][4] CSF-1 binds to its cognate receptor, CSF-1R (also known as c-Fms), a receptor tyrosine kinase expressed on the surface of osteoclast progenitors.[2][3]
The binding of CSF-1 to CSF-1R triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4][5] This activation initiates a cascade of downstream signaling events crucial for the proliferation, survival, and differentiation of osteoclast precursors.[3][4] A pivotal function of CSF-1R signaling is the upregulation of RANK expression on the surface of these precursors, rendering them responsive to RANKL and thereby committing them to the osteoclast lineage.[1][2] Given this critical role, inhibition of CSF-1R presents a promising therapeutic strategy for mitigating excessive bone resorption in pathological conditions.
This compound: A Potent CSF-1R Inhibitor
This compound is a small molecule inhibitor of CSF-1R with a reported IC50 of 0.028 µM. It has also been shown to inhibit CSF-1R phosphorylation in the human monocytic cell line THP-1 with an IC50 of 0.005 µM. Based on these findings, this compound is expected to effectively block the downstream signaling pathways mediated by CSF-1R, thereby interfering with osteoclast formation and function.
The CSF-1R Signaling Pathway in Osteoclastogenesis
Upon ligand binding, CSF-1R activates several key downstream signaling pathways that are integral to osteoclast development and function.
-
PI3K/AKT Pathway: This pathway is crucial for the survival and proliferation of osteoclast precursors.[4]
-
MAPK/ERK Pathway: Activation of the ERK pathway is also involved in promoting the proliferation and differentiation of osteoclast progenitors.[4]
-
Src Kinase: The non-receptor tyrosine kinase Src is a critical downstream effector of CSF-1R and is essential for the cytoskeletal rearrangements required for osteoclast motility and resorptive activity.[6]
-
PLCγ: Phospholipase C gamma is involved in intracellular calcium signaling, which plays a role in osteoclast differentiation and function.[7]
The culmination of these signaling events is the upregulation of RANK and the subsequent activation of NF-κB and NFATc1 by RANKL, which are the master transcription factors for osteoclastogenesis.[1]
Predicted Effects of this compound on Osteoclast Formation and Function
Based on its inhibitory action on CSF-1R, this compound is predicted to have the following effects on osteoclasts:
-
Inhibition of Osteoclast Formation: By blocking CSF-1R signaling, this compound is expected to suppress the proliferation and survival of osteoclast precursors. Furthermore, it should prevent the M-CSF-induced upregulation of RANK, thereby rendering the precursor cells unresponsive to the differentiation signal from RANKL. This will lead to a dose-dependent reduction in the number of mature, multinucleated osteoclasts.
-
Impairment of Osteoclast Function: CSF-1R signaling is also important for the function of mature osteoclasts, particularly in regulating their cytoskeleton for motility and the formation of the sealing zone required for bone resorption. Therefore, this compound is anticipated to disrupt the bone-resorbing activity of mature osteoclasts, leading to a decrease in the area of resorption pits on bone or other mineralized substrates.
Experimental Protocols for Assessing the Effects of this compound
To experimentally validate the predicted effects of this compound, a series of in vitro assays can be employed.
In Vitro Osteoclast Differentiation Assay
This assay is used to assess the effect of this compound on the formation of mature osteoclasts from precursor cells.
-
Cell Source: Bone marrow-derived macrophages (BMMs) are the most common primary precursor cells used for in vitro osteoclastogenesis.
-
Methodology:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in the presence of M-CSF (e.g., 30 ng/mL) for 3-4 days to generate BMMs.
-
Plate the BMMs in multi-well plates and culture them with M-CSF (30 ng/mL) and RANKL (50-100 ng/mL) to induce osteoclast differentiation.
-
Treat the cells with varying concentrations of this compound or a vehicle control.
-
Culture for an additional 4-6 days, replacing the medium and treatments every 2-3 days.
-
Fix the cells and perform TRAP (Tartrate-Resistant Acid Phosphatase) staining to identify mature osteoclasts.
-
Quantify the number of TRAP-positive multinucleated (≥3 nuclei) cells per well.
-
TRAP Staining Protocol
TRAP is a characteristic enzyme expressed at high levels in osteoclasts.
-
Methodology:
-
After the osteoclast differentiation assay, wash the cells with PBS.
-
Fix the cells with a fixative solution (e.g., 10% formalin) for 10 minutes.
-
Wash the cells with deionized water.
-
Incubate the cells with a TRAP staining solution containing a substrate (e.g., naphthol AS-MX phosphate) and a colorimetric reagent (e.g., Fast Red Violet LB salt) in a tartrate-containing buffer at 37°C until a red/purple color develops in the osteoclasts.
-
Wash with water to stop the reaction.
-
Visualize and count the stained cells under a microscope.
-
Bone Resorption Assay (Pit Assay)
This assay measures the functional ability of osteoclasts to resorb mineralized surfaces.
-
Substrate: Commercially available bone-mimetic calcium phosphate-coated plates or dentin slices can be used.
-
Methodology:
-
Differentiate BMMs into osteoclasts on the resorptive substrate in the presence of M-CSF and RANKL, with or without this compound, as described in the osteoclast differentiation assay.
-
After 7-10 days of culture, remove the cells from the substrate (e.g., using sonication or bleach).
-
Stain the resorption pits with a dye such as Toluidine Blue or view them using scanning electron microscopy.
-
Quantify the total area of resorption pits per well using image analysis software.
-
Quantitative Data for CSF-1R Inhibitors
While specific data for this compound in osteoclast assays is not publicly available, the following tables summarize data from other well-characterized CSF-1R inhibitors to provide a comparative context for its potential efficacy.
Table 1: In Vitro Activity of Selected CSF-1R Inhibitors
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell-Based Assay | Cell Line | Reference |
| This compound | CSF-1R | 0.028 µM | 0.005 µM (p-CSF-1R) | THP-1 | - |
| Compound I | CSF-1R | 0.3 nM | 83 nM (downstream signaling) | BMMs | [2] |
| Compound II | CSF-1R | 0.2 nM | 106 nM (downstream signaling) | BMMs | [2] |
| BLZ945 | CSF-1R | 1 nM | 58 nM (p-CSF-1R) | HEK293 (overexpressing hCSF-1R) |
Table 2: Effects of CSF-1R Inhibitors on Osteoclast Formation
| Inhibitor | Effect on Osteoclast Formation | Cell Type | Concentration | Reference |
| Compound I | Potent inhibition | Human osteoclast precursors | Complete suppression at 1000 nM | [2] |
| Compound II | Potent inhibition | Human osteoclast precursors | Complete suppression at 100 nM | [2] |
| Anti-CSF-1R Ab | Ablation of TRAP-positive osteoclasts | Mouse bone | - |
Conclusion
This compound, as a potent inhibitor of CSF-1R, is poised to be an effective modulator of osteoclast formation and function. By disrupting the critical CSF-1R signaling pathway, it is anticipated to reduce the number of bone-resorbing osteoclasts and impair their function. The experimental protocols and comparative data presented in this technical guide provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for bone disorders characterized by excessive osteoclast activity. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osteoclast Activation and Inflammatory Bone Diseases: Focusing on Receptors in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The M-CSF receptor in osteoclasts and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 6. The role(s) of Src kinase and Cbl proteins in the regulation of osteoclast differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmbreports.org [bmbreports.org]
Methodological & Application
Application Notes and Protocols for Csf1R-IN-9 in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Csf1R-IN-9 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells. The CSF-1/CSF-1R signaling pathway is implicated in various pathological conditions, including cancer, inflammatory diseases, and neurodegenerative disorders, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for the in vitro use of this compound to study its effects on CSF-1R signaling and cellular functions.
Mechanism of Action
Upon binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), CSF-1R dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK)/ERK pathways. These pathways are critical in regulating cell survival, proliferation, and differentiation. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of CSF-1R and preventing its autophosphorylation, thereby blocking downstream signaling.
Signaling Pathway Diagram
Caption: this compound inhibits CSF-1R autophosphorylation and downstream signaling.
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the inhibitor.
| Parameter | Cell Line | Value | Reference |
| CSF-1R Inhibition (Biochemical Assay) | - | IC50: 0.028 µM | |
| CSF-1R Phosphorylation Inhibition | THP-1 | IC50: 0.005 µM |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure the contents are at the bottom.
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to prepare a 10 mM stock solution.
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of CSF-1R-dependent cells.
Materials:
-
CSF-1R expressing cells (e.g., THP-1, Mono-Mac-1, bone marrow-derived macrophages)
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
Recombinant human or murine CSF-1
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
The next day, prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.001 µM to 10 µM.
-
Add the desired final concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Stimulate the cells with an optimal concentration of CSF-1 (e.g., 25-100 ng/mL), except for the unstimulated control wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for CSF-1R Phosphorylation
This protocol assesses the ability of this compound to inhibit CSF-1-induced phosphorylation of CSF-1R.
Materials:
-
CSF-1R expressing cells
-
Serum-free culture medium
-
This compound stock solution (10 mM)
-
Recombinant CSF-1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours by replacing the complete medium with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for 5-10 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CSF-1R antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-CSF-1R antibody as a loading control.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro experiments using this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Inhibitor Activity | - Inactive compound- Incorrect concentration- Cell line not dependent on CSF-1R signaling | - Verify compound integrity- Prepare fresh dilutions- Confirm CSF-1R expression and dependency of the cell line |
| High Background in Western Blot | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or change blocking agent- Titrate primary and secondary antibodies- Increase the number and duration of wash steps |
| Inconsistent Results in Viability Assay | - Uneven cell seeding- Edge effects in the plate- Contamination | - Ensure a single-cell suspension before seeding- Do not use the outer wells of the plate or fill them with sterile PBS- Use aseptic techniques and check for contamination |
Conclusion
This compound is a valuable tool for investigating the role of the CSF-1R signaling pathway in various biological and pathological processes. The protocols outlined in these application notes provide a framework for conducting robust and reproducible in vitro experiments to characterize the effects of this inhibitor on cell viability, proliferation, and signal transduction. Adherence to these detailed methodologies will aid researchers in obtaining high-quality data to advance our understanding of CSF-1R biology and its therapeutic potential.
Application Notes and Protocols for Macrophage Depletion in Mice Using Csf1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colony-stimulating factor 1 receptor (Csf1R), also known as CD115, is a critical cell surface receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages and their progenitors.[1][2] Inhibition of the Csf1R signaling pathway presents a potent and widely utilized strategy for the targeted depletion of macrophage populations in vivo. This approach has become invaluable for elucidating the diverse roles of macrophages in various physiological and pathological processes, including cancer, neuroinflammation, and metabolic diseases.[1][3][4]
While the specific compound "Csf1R-IN-9" is not extensively documented in peer-reviewed literature, a range of well-characterized Csf1R inhibitors are routinely used for macrophage depletion in murine models. These include small molecule kinase inhibitors such as PLX5622, BLZ945, and GW2580, as well as neutralizing antibodies targeting the Csf1R. This document provides a comprehensive overview of the principles, protocols, and expected outcomes for depleting macrophages in mice using these established Csf1R inhibitors.
Mechanism of Action
Csf1R is activated by its two cognate ligands, colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34).[2][5] Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[2] This initiates a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which collectively promote cell survival, proliferation, and differentiation.[6]
Csf1R inhibitors function by blocking this signaling cascade. Small molecule inhibitors typically act as ATP competitors, preventing the autophosphorylation of the kinase domain. Monoclonal antibodies, on the other hand, can block ligand binding or induce receptor internalization and degradation.[7] The net effect is the induction of apoptosis in Csf1R-dependent cells, leading to a significant reduction in macrophage numbers in various tissues.
Csf1R Signaling Pathway
Caption: Csf1R signaling pathway and point of inhibition.
Quantitative Data on Macrophage Depletion
The efficacy of macrophage depletion can vary depending on the specific inhibitor, dosage, duration of treatment, and the tissue being examined. Below is a summary of reported quantitative data for commonly used Csf1R inhibitors in mice.
| Inhibitor | Dose & Administration | Tissue | Macrophage Depletion (%) | Reference |
| PLX5622 | Formulated in chow | Multiple Tissues | Depletes macrophages in multiple tissues | [4] |
| PLX3397 | 25 mg/kg/day (oral) | Neonatal Brain | ~90% reduction in microglia | [8] |
| GW2580 | 75 mg/kg/day (oral) for 5 days | Not specified | Inhibits microglial proliferation | [9] |
| Anti-Csf1R Ab (AFS98) | Once weekly injection | Colon | 53.5% | [4] |
| Adipose Tissue | 61.9% | [4] | ||
| Lung | 28.5% | [4] | ||
| Peritoneal Cavity | 67.7% | [4] | ||
| Anti-Csf1R Ab (M279) | 200 µg, 3x weekly for 6 weeks (IP) | Multiple Tissues | Gradual elimination of resident tissue macrophages | [10] |
Experimental Protocols
Protocol 1: In Vivo Macrophage Depletion using a Small Molecule Inhibitor (e.g., PLX5622) via Medicated Chow
This protocol is suitable for long-term macrophage depletion and is often used for studying the role of microglia in the central nervous system.
Materials:
-
PLX5622 (or other desired small molecule inhibitor)
-
Standard rodent chow
-
Chow formulation services or equipment for in-house preparation
-
Experimental mice (e.g., C57BL/6)
-
Control mice receiving standard chow
Procedure:
-
Chow Preparation: Formulate the Csf1R inhibitor into the rodent chow at the desired concentration. A common starting point for PLX5622 is a concentration that delivers a specific dose based on average daily food consumption.
-
Acclimatization: House the mice in a controlled environment and allow them to acclimatize for at least one week before starting the experiment.
-
Treatment Initiation: Replace the standard chow of the experimental group with the inhibitor-medicated chow. The control group continues to receive the standard chow.
-
Monitoring: Monitor the health of the animals daily, including body weight, food and water intake, and any signs of distress.
-
Duration of Treatment: The duration of treatment will depend on the experimental goals. Significant macrophage depletion is often observed within 1-3 weeks.
-
Tissue Harvest and Analysis: At the end of the treatment period, euthanize the mice and harvest tissues of interest.
-
Confirmation of Depletion: Macrophage depletion should be confirmed using techniques such as immunohistochemistry (IHC) or flow cytometry with macrophage-specific markers (e.g., F4/80, CD68, Iba1 for microglia).
Protocol 2: In Vivo Macrophage Depletion using an Anti-Csf1R Antibody via Intraperitoneal Injection
This protocol allows for more precise temporal control over macrophage depletion.
Materials:
-
Anti-mouse Csf1R antibody (e.g., clone AFS98)
-
Isotype control antibody (e.g., rat IgG2a)
-
Sterile phosphate-buffered saline (PBS)
-
Experimental mice
-
Control mice receiving isotype control antibody
Procedure:
-
Antibody Preparation: Dilute the anti-Csf1R antibody and the isotype control antibody to the desired concentration in sterile PBS.
-
Acclimatization: Acclimatize the mice as described in Protocol 1.
-
Injection: Administer the anti-Csf1R antibody or isotype control to the respective groups via intraperitoneal (IP) injection. The dosing schedule will depend on the antibody's half-life and the desired level of depletion (e.g., once or twice weekly).
-
Monitoring: Monitor the animals' health throughout the experiment.
-
Tissue Harvest and Analysis: At the desired time point, euthanize the mice and harvest tissues for analysis.
-
Confirmation of Depletion: Verify macrophage depletion using IHC or flow cytometry as described in Protocol 1.
Experimental Workflow Diagram
Caption: General experimental workflow for macrophage depletion in mice.
Considerations and Troubleshooting
-
Off-target effects: While Csf1R inhibitors are relatively specific, potential off-target effects should be considered. Some inhibitors may affect other tyrosine kinases at higher concentrations.
-
Incomplete depletion: The degree of macrophage depletion can be tissue-dependent. Some macrophage populations may be less reliant on Csf1R signaling for their survival.[11]
-
Reversibility: Macrophage populations generally recover upon cessation of treatment. The kinetics of this recovery can be a subject of investigation.
-
Animal health: Close monitoring of animal health is crucial, as macrophages play important roles in homeostasis.
Conclusion
The use of Csf1R inhibitors is a powerful and established method for depleting macrophages in mice, enabling detailed investigation into their functions in health and disease. While information on "this compound" is scarce, the principles and protocols outlined here for well-characterized inhibitors provide a solid foundation for researchers to design and execute successful macrophage depletion studies. Careful consideration of the specific inhibitor, dosing regimen, and experimental context is essential for achieving robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 6. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Colony Stimulating Factor 1 Receptor Suppresses Neuroinflammation and Neonatal Hypoxic-Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological targeting of CSF1R inhibits microglial proliferation and prevents the progression of Alzheimer’s-like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pleiotropic effects of extended blockade of CSF1R signaling in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Csf1R-IN-9 in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by a dismal prognosis. The tumor microenvironment, rich in tumor-associated macrophages and microglia (TAMs), plays a pivotal role in GBM progression, immune evasion, and therapeutic resistance. Colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase expressed on TAMs, is crucial for their survival, proliferation, and differentiation. Inhibition of CSF1R has emerged as a promising therapeutic strategy to modulate the tumor microenvironment and enhance anti-tumor immunity. Csf1R-IN-9 is a potent inhibitor of CSF1R, and these application notes provide a comprehensive overview of its potential use in glioblastoma research, including its mechanism of action, protocols for in vitro and in vivo studies, and relevant quantitative data for comparison with other known CSF1R inhibitors.
Mechanism of Action
This compound exerts its anti-tumor effects in glioblastoma primarily by targeting TAMs within the tumor microenvironment. The binding of CSF1 to its receptor, CSF1R, triggers a signaling cascade that promotes the survival and differentiation of macrophages, often polarizing them towards an immunosuppressive M2 phenotype.[1] These M2-like TAMs contribute to tumor growth, angiogenesis, and suppression of the adaptive immune response.[1] By inhibiting CSF1R, this compound is expected to deplete or repolarize TAMs towards a pro-inflammatory, anti-tumor M1 phenotype. This shift in the immune landscape within the tumor can lead to enhanced tumor cell killing and may synergize with other immunotherapies.
Quantitative Data
The following table summarizes the in vitro potency of this compound and provides a comparison with other well-characterized CSF1R inhibitors that have been investigated in the context of glioblastoma.
| Compound | Target | IC50 (µM) | Cell-Based Assay | Reference |
| This compound | CSF1R | 0.028 | Not Specified | [2] |
| This compound | CSF1R Phosphorylation | 0.005 | THP-1 cells | [2] |
| BLZ945 | CSF1R | 0.001 | Biochemical Assay | [3] |
| PLX3397 (Pexidartinib) | CSF1R, KIT | Not specified in provided abstracts | Not specified in provided abstracts | [4][5] |
| GW2580 | CSF1R | Not specified in provided abstracts | Not specified in provided abstracts | [6] |
Signaling Pathway
The diagram below illustrates the CSF1R signaling pathway and the mechanism of action for this compound.
Caption: CSF1R signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in glioblastoma research are provided below.
In Vitro CSF1R Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CSF1R.
Materials:
-
Recombinant human CSF1R kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 50 nL of each this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the CSF1R kinase and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for CSF1R.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Cell Viability and Proliferation Assay
Objective: To assess the effect of this compound on the viability and proliferation of glioblastoma cells and macrophages.
Materials:
-
Glioblastoma cell lines (e.g., U87, GL261)
-
Macrophage cell line (e.g., RAW264.7) or bone marrow-derived macrophages (BMDMs)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO (vehicle control).
-
Incubate for 72 hours.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control and plot cell viability against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Orthotopic Glioblastoma Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., nude or SCID) or syngeneic mice for immunocompetent models (e.g., C57BL/6 for GL261 cells)
-
Glioblastoma cells expressing luciferase (e.g., U87-Luc, GL261-Luc)
-
Stereotactic injection apparatus
-
Anesthesia (e.g., isoflurane)
-
This compound formulated for oral or intraperitoneal administration
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
Procedure:
-
Culture and harvest luciferase-expressing glioblastoma cells. Resuspend the cells in sterile PBS at a concentration of 1 x 10^5 cells/µL.
-
Anesthetize the mice and secure them in the stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 2-5 µL of the cell suspension into the brain parenchyma at a depth of 3-4 mm.
-
Suture the incision and allow the mice to recover.
-
Monitor tumor growth weekly using bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Once tumors are established (as determined by bioluminescence signal), randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control daily via the chosen route of administration.
-
Continue to monitor tumor growth and the health of the mice.
-
At the end of the study (based on tumor burden or clinical signs), euthanize the mice and harvest the brains for histological and immunohistochemical analysis.
Experimental Workflow Diagram:
Caption: Workflow for in vivo evaluation of this compound.
Immunofluorescence Staining of Tumor-Associated Macrophages
Objective: To visualize and quantify the effect of this compound on TAM infiltration and polarization in glioblastoma tumors.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen brain sections from the in vivo study
-
Primary antibodies: anti-Iba1 (for microglia/macrophages), anti-CD206 (M2 marker), anti-iNOS (M1 marker)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate FFPE sections or fix frozen sections.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with primary antibodies overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Wash the sections with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips with mounting medium.
-
Acquire images using a fluorescence microscope and quantify the number and phenotype of TAMs in the tumor and peritumoral areas.
Conclusion
This compound is a potent CSF1R inhibitor with the potential to be a valuable research tool for investigating the role of TAMs in glioblastoma. The protocols outlined in these application notes provide a framework for characterizing the in vitro and in vivo activity of this compound and for elucidating its mechanism of action. By targeting the tumor microenvironment, this compound may offer a novel therapeutic avenue for this devastating disease, potentially in combination with existing therapies such as radiation and immunotherapy. Further research is warranted to fully explore the therapeutic potential of this compound in glioblastoma.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Csf1R-IN-9 in the Study of Neuroinflammation in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, a key pathological component of many neurodegenerative and neurological disorders, is primarily mediated by microglia, the resident immune cells of the central nervous system (CNS). The Colony-Stimulating Factor 1 Receptor (Csf1R) is a critical cell surface receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia.[1][2] Inhibition of Csf1R signaling has emerged as a powerful tool to modulate microglial activity and, consequently, neuroinflammation in preclinical animal models of diseases such as Alzheimer's disease, multiple sclerosis, and stroke.[3][4]
Csf1R-IN-9 is a potent inhibitor of Csf1R. While specific in vivo application data for this compound in neuroinflammation models is limited in the currently available literature, this document provides a comprehensive overview of the application of Csf1R inhibitors as a class for studying neuroinflammation in animal models. The protocols and data presented herein are based on well-characterized Csf1R inhibitors such as PLX3397 (Pexidartinib) and PLX5622 and should serve as a guide for the experimental use of this compound, with the understanding that compound-specific optimization will be necessary.
Mechanism of Action of Csf1R Inhibitors
Csf1R is activated by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34.[1] This binding event induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This, in turn, initiates downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for microglial survival and function.[5][6] Csf1R inhibitors are small molecules that typically act as ATP-competitive inhibitors of the kinase domain, thereby blocking the autophosphorylation and subsequent downstream signaling. This inhibition leads to the depletion of microglia in the CNS.[5]
Data Presentation: Efficacy of Csf1R Inhibitors in Animal Models of Neuroinflammation
The following tables summarize quantitative data from studies using various Csf1R inhibitors in different animal models of neuroinflammation. This data can be used as a reference for designing experiments with this compound.
Table 1: Effects of Csf1R Inhibitors on Microglia Depletion in Rodent Models
| Compound | Animal Model | Dosage | Duration | Route of Administration | Microglia Depletion (%) | Reference |
| PLX3397 | Wild-type mice | 290 mg/kg in chow | 21 days | Oral | ~80% | [7] |
| PLX5622 | Wild-type mice | 1200 ppm in chow | 28 days | Oral | >95% | [2] |
| GW2580 | PD mouse model | Not Specified | Not Specified | Not Specified | Significant | [3] |
| BLZ945 | SIV-infected macaques | 10-30 mg/kg/day | 20-30 days | Oral | Significant | [8] |
Table 2: Effects of Csf1R Inhibitors on Neuroinflammatory Markers and Neuropathology
| Compound | Animal Model | Key Findings | Quantitative Data | Reference |
| PLX3397 | Cuprizone (B1210641) model of MS | Abrogated demyelination and loss of oligodendrocytes. | Not specified | [3] |
| PLX5622 | EAE model of MS | Reduced disease severity. | Not specified | [3] |
| GW2580 | PD mouse model | Attenuated dopamine (B1211576) neuron loss and motor deficits. | Not specified | [3] |
| BLZ945 | 5-week murine cuprizone model | Enhanced central remyelination by modulating neuroinflammation. | Not specified | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of Csf1R inhibitors in animal models of neuroinflammation. These should be adapted and optimized for this compound.
Protocol 1: Microglia Depletion in Mice using Oral Administration of a Csf1R Inhibitor
Objective: To achieve significant depletion of microglia in the mouse brain for studying the role of these cells in neuroinflammation.
Materials:
-
Csf1R inhibitor (e.g., formulated in chow)
-
Control chow (without the inhibitor)
-
C57BL/6 mice (or other appropriate strain for the disease model)
-
Animal housing and care facilities
-
Tissue processing reagents (for histology or flow cytometry)
-
Antibodies for microglia markers (e.g., Iba1, TMEM119)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment.
-
Baseline Measurements (Optional): Before starting the treatment, a subset of animals can be euthanized to establish baseline microglia numbers and neuroinflammatory markers.
-
Treatment Administration:
-
Randomly assign mice to two groups: a control group receiving control chow and a treatment group receiving chow formulated with the Csf1R inhibitor. A common dose for PLX5622 is 1200 ppm.[2]
-
Provide ad libitum access to the respective chow and water for the duration of the study (typically 3-4 weeks for significant depletion).
-
-
Monitoring: Monitor the animals daily for any signs of adverse effects, including weight loss, changes in behavior, or signs of illness.
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice according to approved institutional protocols.
-
Perfuse the animals transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for histological analysis or with PBS alone for flow cytometry.
-
Carefully dissect the brain and other relevant tissues.
-
-
Assessment of Microglia Depletion:
-
Immunohistochemistry: Process the PFA-fixed brains for cryosectioning or paraffin (B1166041) embedding. Stain brain sections with antibodies against microglia-specific markers like Iba1 or TMEM119. Quantify the number of microglia in specific brain regions using microscopy and image analysis software.
-
Flow Cytometry: For non-fixed tissue, prepare a single-cell suspension from the brain tissue. Stain the cells with fluorescently labeled antibodies against microglial surface markers (e.g., CD11b, CD45, TMEM119). Analyze the cell populations using a flow cytometer to determine the percentage of microglia depletion compared to the control group.
-
Protocol 2: Induction of Neuroinflammation in a Mouse Model (e.g., LPS-induced)
Objective: To induce an acute neuroinflammatory response in microglia-depleted and control mice to study the role of microglia in this process.
Materials:
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Mice treated with Csf1R inhibitor or control chow (as per Protocol 1)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Microglia Depletion: Deplete microglia in a cohort of mice as described in Protocol 1.
-
LPS Administration:
-
Prepare a solution of LPS in sterile saline at the desired concentration (e.g., 0.5-1 mg/kg).
-
Administer a single i.p. injection of LPS to both the microglia-depleted and control groups of mice.
-
-
Time Course Analysis: Euthanize subsets of animals at different time points after LPS injection (e.g., 6, 24, 72 hours) to analyze the time course of the neuroinflammatory response.
-
Assessment of Neuroinflammation:
-
Cytokine Analysis: Collect brain tissue and blood samples. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex bead arrays.
-
Gene Expression Analysis: Extract RNA from brain tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes related to inflammation (e.g., Tnf, Il1b, Nos2).
-
Histological Analysis: Stain brain sections for markers of inflammation, such as activated microglia/macrophages (Iba1, CD68) and astrocytes (GFAP).
-
Mandatory Visualizations
Caption: Csf1R Signaling Pathway and Inhibition.
Caption: General Experimental Workflow.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Emerging Roles for CSF-1 Receptor and its Ligands in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 4. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CSF1R inhibition depletes brain macrophages and reduces brain virus burden in SIV-infected macaques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Csf1R-IN-9 in Combination with Immunotherapy
Introduction
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. A key component of the TME is the population of tumor-associated macrophages (TAMs), which often exhibit an immunosuppressive M2-like phenotype.[1] These M2-polarized TAMs promote tumor growth, angiogenesis, and metastasis while actively suppressing anti-tumor immune responses, thereby limiting the efficacy of immunotherapies like immune checkpoint inhibitors.[2][3][4]
The Colony-Stimulating Factor 1 Receptor (Csf1R), also known as CD115, is a receptor tyrosine kinase crucial for the survival, proliferation, differentiation, and function of macrophages.[4][5] Its ligands, CSF-1 and IL-34, are often secreted by tumor cells, leading to the recruitment and polarization of TAMs towards the pro-tumoral M2 phenotype.[3][6] Csf1R-IN-9 is a potent and selective small molecule inhibitor of Csf1R kinase activity. By targeting the Csf1R signaling axis, this compound offers a promising strategy to remodel the immunosuppressive TME and enhance the efficacy of cancer immunotherapies.[7]
Mechanism of Action of this compound
This compound exerts its effect by competitively binding to the ATP-binding pocket of the Csf1R intracellular kinase domain. This action blocks the receptor's autophosphorylation and the subsequent activation of downstream signaling cascades.[4][8] The primary pathways inhibited include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is critical for macrophage survival, and the MAPK pathway, which is involved in proliferation and functional activity.[6][9] By disrupting these signals, this compound can deplete the population of M2-like TAMs and/or reprogram the remaining TAMs towards a more pro-inflammatory, anti-tumoral M1-like phenotype.[2]
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Rationale for Combination Therapy with Immunotherapy
The primary rationale for combining this compound with immunotherapy, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-PD-L1 antibodies, is to overcome the immunosuppressive barrier erected by TAMs.[5][10]
-
TAM Depletion/Repolarization: this compound reduces the number of immunosuppressive M2 TAMs in the TME.[11] This alleviates the suppression of T-cell activity.
-
Enhanced T-Cell Infiltration and Function: By creating a more pro-inflammatory environment, Csf1R inhibition can lead to increased infiltration and activation of cytotoxic CD8+ T-cells within the tumor.[11][12]
-
Synergistic Anti-Tumor Effect: ICIs work by releasing the "brakes" on T-cells, allowing them to attack cancer cells. However, their effectiveness is limited if T-cells cannot penetrate the tumor or are suppressed by other cells like TAMs. By removing the TAM-mediated suppression, this compound allows the ICI-unleashed T-cells to function more effectively, leading to a potent synergistic anti-tumor response.[13][14] Preclinical studies combining Csf1R inhibitors with anti-PD-1 therapy have demonstrated significant tumor regression even in established tumors.[11][13]
Caption: Synergistic mechanism of this compound and checkpoint inhibitors.
Data Presentation
The following tables summarize the properties of this compound and representative data from studies using Csf1R inhibitors, illustrating the expected biological outcomes of targeting this pathway in a therapeutic context.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
|---|---|---|---|
| Csf1R Inhibition (IC₅₀) | 0.028 µM | Enzyme Assay | [7] |
| Csf1R Phosphorylation Inhibition (IC₅₀) | 0.005 µM | THP-1 cells |[7] |
Table 2: Representative In Vivo Effects of Csf1R Inhibition in Combination with Anti-PD-1 (Data is representative of the drug class, based on preclinical pancreatic cancer models)
| Treatment Group | Tumor Burden (% of control) | Total TAMs (% of CD45+) | M1/M2 Ratio (MHCIIhi/CD206hi) | CD8+ T-Cell Infiltration (% of CD45+) |
|---|---|---|---|---|
| Vehicle Control | 100% | 45% | 0.2 | 5% |
| Anti-PD-1 | 85% | 43% | 0.2 | 8% |
| Csf1R Inhibitor | 60% | 15% | 1.5 | 12% |
| Csf1R Inhibitor + Anti-PD-1 | 20% | 12% | 1.8 | 25% |
Note: This table is a qualitative representation based on findings reported in studies such as those by Zhu et al. and others, demonstrating the synergistic effects of combining Csf1R blockade with checkpoint inhibition.[11]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical experiment to evaluate the anti-tumor efficacy of this compound combined with an anti-PD-1 antibody in a syngeneic mouse model (e.g., MC38 colon adenocarcinoma or Pan02 pancreatic cancer in C57BL/6 mice).
1. Materials:
-
This compound (formulated for in vivo use, e.g., in 0.5% methylcellulose)
-
In vivo grade anti-mouse PD-1 antibody (e.g., clone RMP1-14) and isotype control IgG
-
Syngeneic tumor cells (e.g., MC38)
-
6-8 week old immunocompetent mice (e.g., C57BL/6)
-
Sterile PBS, syringes, calipers
2. Experimental Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ MC38 cells in 100 µL sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Begin measuring tumor volume three times per week using calipers once tumors are palpable. Volume (mm³) = (Length x Width²)/2.
-
Randomization: When average tumor volume reaches ~100 mm³, randomize mice into four treatment groups (n=10 mice/group):
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose, oral gavage, daily) + Isotype Control IgG (i.p., every 3 days)
-
Group 2: Vehicle Control + Anti-PD-1 Ab (10 mg/kg, i.p., every 3 days)
-
Group 3: this compound (e.g., 25-50 mg/kg, oral gavage, daily) + Isotype Control IgG
-
Group 4: this compound + Anti-PD-1 Ab
-
-
Treatment: Administer treatments for a predefined period (e.g., 21 days) or until tumors reach a predetermined endpoint.
-
Endpoints:
-
Primary: Monitor tumor growth and overall survival. Euthanize mice when tumor volume exceeds 2000 mm³ or if signs of morbidity appear.
-
Secondary (Satellite Cohort): At a specified time point (e.g., Day 14), euthanize a subset of mice (n=3-5/group) to collect tumors and spleens for pharmacodynamic analysis (see Protocol 2).
-
Caption: Experimental workflow for an in vivo combination therapy study.
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol describes the processing of tumors from Protocol 1 to analyze changes in macrophage and T-cell populations.
1. Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec) or collagenase/DNase solution
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
-
Fc Block (anti-mouse CD16/32)
-
Live/Dead stain (e.g., Zombie Aqua™)
-
Fluorochrome-conjugated antibodies (see panel below)
-
Flow cytometer
2. Antibody Panel Example:
| Marker | Fluorochrome | Cell Type |
|---|---|---|
| CD45 | BUV395 | All leukocytes |
| CD11b | APC-Cy7 | Myeloid cells |
| F4/80 | PE-Cy7 | Macrophages |
| Ly6G | PerCP-Cy5.5 | Neutrophils (dump) |
| Ly6C | BV605 | Monocytes |
| MHC-II (I-A/I-E) | FITC | M1-like TAMs, antigen presentation |
| CD206 | PE | M2-like TAMs |
| CD3 | BV786 | T-cells |
| CD4 | BV421 | Helper T-cells |
| CD8a | APC | Cytotoxic T-cells |
| PD-1 | BV650 | Exhausted/Activated T-cells |
3. Staining Procedure:
-
Single-Cell Suspension: Mince fresh tumor tissue and digest using a tumor dissociation kit according to the manufacturer's protocol to create a single-cell suspension.
-
Filtration: Pass the suspension through a 70 µm cell strainer.
-
RBC Lysis: If necessary, treat with RBC Lysis Buffer for 5 minutes at room temperature. Wash with FACS buffer.
-
Cell Count: Count viable cells.
-
Live/Dead Staining: Resuspend ~2x10⁶ cells in PBS and stain with a viability dye for 20 minutes at room temperature, protected from light. Wash with FACS buffer.
-
Fc Block: Incubate cells with Fc Block for 10 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add the antibody cocktail to the cells and incubate for 30 minutes on ice, protected from light.
-
Wash & Acquisition: Wash cells twice with FACS buffer. Resuspend in 300 µL of FACS buffer and acquire data on a flow cytometer.
4. Gating Strategy:
-
Gate on single cells (FSC-A vs FSC-H).
-
Gate on live cells (negative for viability dye).
-
Gate on leukocytes (CD45+).
-
From CD45+ cells, gate on myeloid (CD11b+) and lymphoid (CD3+) populations.
-
Myeloid Analysis: From CD11b+ cells, gate on macrophages (F4/80+). Analyze macrophage population for M1-like (MHC-IIhi) and M2-like (CD206hi) phenotypes.
-
Lymphoid Analysis: From CD3+ cells, gate on CD4+ and CD8+ T-cell populations. Analyze for expression of activation/exhaustion markers like PD-1.
Protocol 3: In Vitro Macrophage Polarization Assay
This protocol assesses the direct effect of this compound on the polarization of bone marrow-derived macrophages (BMDMs).
1. Materials:
-
Bone marrow from C57BL/6 mice
-
Recombinant mouse M-CSF (for M0 generation)
-
Recombinant mouse IL-4 and IL-13 (for M2 polarization)
-
LPS and IFN-γ (for M1 polarization)
-
This compound and vehicle control (DMSO)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, primers)
2. Procedure:
-
BMDM Generation: Harvest bone marrow from mouse femurs and tibias. Culture cells for 7 days in medium supplemented with 20 ng/mL M-CSF to differentiate into M0 macrophages.
-
Polarization and Treatment:
-
Plate M0 macrophages in 6-well plates.
-
Treat with this compound (e.g., 0.01, 0.1, 1 µM) or vehicle for 2 hours.
-
Add polarizing cytokines:
-
M2 Polarization: IL-4 (20 ng/mL) + IL-13 (20 ng/mL)
-
M1 Polarization (Control): LPS (100 ng/mL) + IFN-γ (20 ng/mL)
-
M0 Control: No additional cytokines.
-
-
-
Incubation: Culture for 24-48 hours.
-
Analysis:
-
qRT-PCR: Harvest cells, extract RNA, and perform qRT-PCR to analyze the expression of M1 markers (e.g., Nos2, Il12b) and M2 markers (e.g., Arg1, Mrc1 (CD206), Il10).
-
Flow Cytometry: Analyze surface marker expression (e.g., CD206, MHC-II) as described in Protocol 2.
-
ELISA: Analyze supernatants for cytokine secretion (e.g., IL-10, IL-12).
-
Expected Results: Treatment with this compound is expected to suppress the M-CSF-dependent survival of M0 macrophages and inhibit their polarization towards an M2 phenotype upon stimulation with IL-4/IL-13, as evidenced by decreased expression of Arg1 and CD206.
References
- 1. youtube.com [youtube.com]
- 2. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. CSF1/CSF1R Blockade Reprograms Tumor-Infiltrating Macrophages and Improves Response to T Cell Checkpoint Immunotherapy in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of CSF1 Receptor Improves the Anti-tumor Efficacy of Adoptive Cell Transfer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting CSF1R Alone or in Combination with PD1 in Experimental Glioma [mdpi.com]
- 14. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
Application Notes and Protocols: Csf1R-IN-9 Treatment of THP-1 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, and differentiation of monocytes and macrophages.[1][2] Its signaling is implicated in various pathological conditions, including inflammatory diseases and cancer, making it a promising target for therapeutic intervention. Csf1R-IN-9 is a potent inhibitor of CSF1R, demonstrating significant activity in preclinical models. The human monocytic leukemia cell line, THP-1, serves as a valuable in vitro model for studying monocyte and macrophage biology. This document provides detailed protocols for utilizing this compound to investigate its effects on the THP-1 cell line, a cornerstone for assessing the therapeutic potential of CSF1R inhibition.
This compound: A Potent Inhibitor of CSF1R Phosphorylation
This compound has been shown to effectively inhibit the phosphorylation of CSF1R in THP-1 cells. This inhibitory activity is crucial for blocking the downstream signaling cascades that promote cell survival and proliferation.
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | THP-1 | CSF1R Phosphorylation | 0.005 |
CSF1R Signaling Pathway
Upon ligand binding (CSF-1 or IL-34), CSF1R dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways. These pathways are central to regulating cell survival, proliferation, and differentiation.
Caption: CSF1R Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following protocols provide a framework for assessing the biological effects of this compound on the THP-1 cell line.
General Experimental Workflow
Caption: General workflow for studying this compound effects on THP-1 cells.
Protocol 1: THP-1 Cell Culture
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
15 mL and 50 mL conical tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Thawing Frozen Cells:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete culture medium.
-
Transfer to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance and Passaging:
-
THP-1 cells grow in suspension. Monitor cell density and maintain between 2 x 10^5 and 8 x 10^5 cells/mL. Do not exceed 1 x 10^6 cells/mL.
-
To passage, transfer the cell suspension to a 50 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the pellet in fresh complete culture medium to a density of 2-4 x 10^5 cells/mL.
-
Distribute the cell suspension into new T-75 flasks.
-
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
96-well clear flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium carefully without disturbing the formazan (B1609692) crystals.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Expected Results:
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 85.3 ± 4.1 |
| 0.1 | 62.7 ± 3.5 |
| 1 | 35.1 ± 2.8 |
| 10 | 15.8 ± 1.9 |
Protocol 3: Western Blot for Phospho-AKT (Ser473)
Materials:
-
6-well plates
-
This compound stock solution
-
Complete culture medium
-
Recombinant human CSF-1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with 50 ng/mL of recombinant human CSF-1 for 15 minutes.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT for normalization.
Expected Results:
| Treatment | This compound (µM) | p-AKT/Total AKT Ratio (Fold Change) |
| Unstimulated | 0 | 0.2 ± 0.05 |
| CSF-1 Stimulated | 0 | 1.0 ± 0.1 |
| CSF-1 Stimulated | 0.01 | 0.6 ± 0.08 |
| CSF-1 Stimulated | 0.1 | 0.3 ± 0.06 |
| CSF-1 Stimulated | 1 | 0.1 ± 0.03 |
Protocol 4: Quantitative PCR (qPCR) for Gene Expression
Materials:
-
6-well plates
-
This compound stock solution
-
Complete culture medium
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes (e.g., CCL2, FOS) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed THP-1 cells in 6-well plates and treat with this compound as described for the Western blot protocol (without CSF-1 stimulation for baseline gene expression).
-
Incubate for 24 hours.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using SYBR Green master mix and specific primers. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Expected Results:
| Treatment | This compound (µM) | CCL2 (Fold Change) | FOS (Fold Change) |
| Vehicle | 0 | 1.0 ± 0.12 | 1.0 ± 0.15 |
| This compound | 0.1 | 0.45 ± 0.08 | 0.62 ± 0.09 |
| This compound | 1 | 0.21 ± 0.05 | 0.35 ± 0.07 |
Troubleshooting
-
Low Cell Viability: Ensure proper cell handling and culture conditions. Check for contamination. Optimize cell seeding density.
-
High Background in Western Blots: Increase the number and duration of washes. Optimize blocking conditions (time and blocking agent). Titrate primary and secondary antibodies.
-
Variable qPCR Results: Use high-quality RNA. Ensure consistent cDNA synthesis. Validate primer efficiency.
Conclusion
These application notes provide a comprehensive guide for investigating the effects of this compound on the THP-1 cell line. The detailed protocols for cell culture, viability assays, western blotting, and qPCR, along with the illustrative data, will enable researchers to effectively evaluate the cellular mechanisms of this potent CSF1R inhibitor. This information is crucial for advancing the understanding of CSF1R signaling and the development of novel therapeutics targeting this pathway.
References
Application Note: Csf1R-IN-9 for the Investigation of M2 Macrophage Polarization
For Research Use Only.
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into different functional phenotypes in response to microenvironmental cues. One major polarization state, the M2 or "alternatively activated" macrophage, is implicated in tissue repair, immune suppression, and tumor progression. The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is a critical regulator of macrophage survival, differentiation, and polarization towards the M2 phenotype.[1][2] Csf1R-IN-9 is a potent and selective inhibitor of CSF1R kinase activity, making it a valuable tool for researchers studying the roles of M2 macrophages in various physiological and pathological processes. This application note provides detailed protocols and data for utilizing this compound to investigate and inhibit M2 macrophage polarization in vitro.
Background
The binding of CSF1 or IL-34 to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues within its intracellular domain. This initiates a cascade of downstream signaling events, prominently involving the PI3K/AKT pathway, which is crucial for M2 polarization.[3] This signaling cascade upregulates the expression of key transcription factors that drive the M2 phenotype, characterized by the expression of specific surface markers and the secretion of anti-inflammatory cytokines.
Key markers of M2 macrophage polarization include:
-
CD206 (Mannose Receptor C-type 1, MRC1): A C-type lectin involved in pathogen recognition and clearance of glycoproteins.[4][5]
-
Arginase-1 (ARG1): An enzyme that competes with inducible nitric oxide synthase (iNOS) for their common substrate L-arginine, leading to the production of ornithine and polyamines, which are involved in cell proliferation and tissue repair.
-
CD163: A scavenger receptor for the hemoglobin-haptoglobin complex, associated with anti-inflammatory functions.
-
Interleukin-10 (IL-10): An anti-inflammatory cytokine that plays a crucial role in immune suppression.
By inhibiting CSF1R phosphorylation, this compound effectively blocks the downstream signaling required for the expression of these M2 markers, thereby preventing macrophage polarization to the M2 phenotype.
Product Information
| Product Name | This compound |
| Mechanism of Action | Potent and selective inhibitor of CSF1R tyrosine kinase. |
| IC50 | 0.028 µM for CSF1R |
| Formulation | Provided as a solid. |
| Solubility | Soluble in DMSO. |
Data Presentation
The following table summarizes representative data on the effect of this compound on the expression of key M2 macrophage markers. This data is based on typical results observed with potent CSF1R inhibitors and should be used as a reference. Actual results may vary depending on the specific experimental conditions.
| Marker | Assay Method | M2 Control (Vehicle) | This compound (1 µM) | Percent Inhibition |
| CD206 | Flow Cytometry (% Positive Cells) | 85% | 25% | 70.6% |
| Arginase-1 | Arginase Activity Assay (U/L) | 150 | 45 | 70.0% |
| IL-10 | ELISA (pg/mL) | 1200 | 300 | 75.0% |
| CD163 | Flow Cytometry (MFI) | 5000 | 1500 | 70.0% |
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vitro M2 Macrophage Polarization and Inhibition with this compound
This protocol describes the generation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization to the M2 phenotype, with the inclusion of this compound treatment to assess its inhibitory effects.
Materials:
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant Murine M-CSF (20 ng/mL)
-
Recombinant Murine IL-4 (20 ng/mL)
-
Recombinant Murine IL-13 (20 ng/mL)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
ACK Lysing Buffer
Procedure:
-
Generation of Bone Marrow-Derived Macrophages (M0): a. Euthanize a mouse (e.g., C57BL/6, 6-8 weeks old) and isolate the femur and tibia. b. Flush the bone marrow with complete RPMI medium using a syringe. c. Create a single-cell suspension by passing the marrow through a 70-µm cell strainer. d. Centrifuge the cells, resuspend the pellet in ACK Lysing Buffer for 2-3 minutes to lyse red blood cells, and then quench with complete RPMI medium. e. Centrifuge again and resuspend the cells in complete RPMI medium supplemented with 20 ng/mL M-CSF. f. Plate the cells in non-tissue culture treated petri dishes and incubate at 37°C and 5% CO2 for 7 days, adding fresh M-CSF-containing medium on day 4.
-
M2 Polarization and this compound Treatment: a. On day 7, harvest the differentiated M0 macrophages by gentle scraping. b. Count the cells and seed them into 6-well plates at a density of 1 x 10^6 cells/well in complete RPMI medium. Allow cells to adhere overnight. c. The next day, remove the medium and replace it with fresh complete RPMI. d. Pre-treat the designated wells with this compound at the desired final concentration (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control group (DMSO). e. Add recombinant IL-4 (20 ng/mL) and IL-13 (20 ng/mL) to the wells (except for the M0 control group) to induce M2 polarization. f. Incubate for the desired time period (e.g., 24 hours for RNA analysis, 48 hours for protein analysis).
Protocol 2: Analysis of M2 Polarization Markers
A. Flow Cytometry for CD206 and CD163 Expression:
-
Harvest the cells by gentle scraping.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently-labeled antibodies against a pan-macrophage marker (e.g., F4/80 or CD11b) and the M2 markers CD206 and CD163 for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Analyze the percentage of CD206+ and CD163+ cells within the F4/80+ or CD11b+ population using a flow cytometer.
B. Quantitative Real-Time PCR (qRT-PCR) for Arg1 Gene Expression:
-
Lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers for Arg1 and a housekeeping gene (e.g., Gapdh).
-
Analyze the relative gene expression using the ΔΔCt method to quantify the inhibition of Arg1 upregulation by this compound.
C. ELISA for IL-10 Secretion:
-
Collect the cell culture supernatants after the polarization period.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform an ELISA for IL-10 according to the manufacturer's instructions to quantify the amount of secreted cytokine.
D. Arginase Activity Assay:
-
Lyse the cells in a buffer containing a non-ionic detergent.
-
Activate arginase by heating the lysate with MnCl2.
-
Add L-arginine to the lysate and incubate to allow for the conversion to urea (B33335).
-
Stop the reaction and measure the amount of urea produced using a colorimetric assay.[6]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low M2 polarization in control group | Suboptimal cytokine concentration or activity. | Titrate IL-4 and IL-13 concentrations. Ensure cytokines are properly stored and handled. |
| Insufficient differentiation of M0 macrophages. | Confirm M0 differentiation using markers like F4/80 and CD11b before polarization. | |
| High variability between replicates | Inconsistent cell numbers. | Ensure accurate cell counting and seeding. |
| Uneven drug/cytokine distribution. | Mix well after adding reagents to each well. | |
| Cell toxicity observed | This compound concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| DMSO concentration is too high. | Ensure the final DMSO concentration is below 0.5%. |
Conclusion
This compound is a powerful research tool for elucidating the role of CSF1R-mediated signaling in M2 macrophage polarization. By effectively inhibiting this pathway, this compound allows for the investigation of the functional consequences of M2 macrophage suppression in various disease models, including cancer, fibrosis, and inflammatory disorders. The protocols provided herein offer a robust framework for incorporating this compound into in vitro studies of macrophage biology.
References
- 1. news-medical.net [news-medical.net]
- 2. Frontiers | Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy [frontiersin.org]
- 3. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the arginase activity assay micromethod for macrophages and sera - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Csf1R-IN-9 in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Csf1R-IN-9 is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical mediator of macrophage and monocyte survival, proliferation, and differentiation.[1] In the tumor microenvironment (TME), signaling through CSF1R is instrumental in the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype, which promotes tumor growth, angiogenesis, and metastasis.[2] By inhibiting CSF1R, this compound can modulate the TME by depleting or repolarizing TAMs towards a pro-inflammatory, anti-tumor M1 phenotype, thereby enhancing anti-tumor immunity. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in various tumor models.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding site of the CSF1R tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade disrupts the survival and differentiation signals for TAMs, leading to their depletion or repolarization from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.[3] This shift in the macrophage population within the TME can lead to enhanced recruitment and activation of cytotoxic T lymphocytes, ultimately resulting in tumor growth inhibition.
Signaling Pathway
The binding of CSF-1 or IL-34 to CSF1R triggers receptor dimerization and autophosphorylation, initiating multiple downstream signaling cascades. Key pathways activated include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival, and the Mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in proliferation and differentiation.[4][5][6] this compound blocks these signaling cascades at their origin.
Caption: Csf1R Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following tables summarize the in vitro and in vivo preclinical data for this compound and other representative CSF1R inhibitors.
Table 1: In Vitro Activity of CSF1R Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound | CSF1R | 28 | Not specified | [1] |
| This compound | CSF1R phosphorylation | 5 | THP-1 | [1] |
| Pexidartinib (PLX3397) | CSF1R | 16 | Not specified | [5] |
| BLZ945 | CSF1R | 1 | Not specified | [5] |
| ARRY-382 | CSF1R | 9 | Not specified | [7] |
| Edicotinib (JNJ-40346527) | CSF1R | 3.2 | Not specified | [8] |
| ABSK021 | CSF1R | - | K7M2 (osteosarcoma) | [9][10] |
Table 2: In Vivo Efficacy of CSF1R Inhibitors in Preclinical Tumor Models
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| ABSK021 | K7M2 osteosarcoma (syngeneic) | 3 mg/kg, daily, p.o. | ~60-70% (monotherapy) | Combination with chemotherapy showed strong synergy (TGI approaching 100%). | [9][10] |
| Pexidartinib (PLX3397) | Glioblastoma (orthotopic) | Not specified | Significant survival increase | Regressed established tumors. | [11] |
| BLZ945 | Mammary and Cervical Carcinoma (transgenic) | 200 mg/kg, p.o. | Significant reduction in tumor growth | Attenuated turnover of TAMs and enhanced CD8+ T cell infiltration. | [12] |
| FF-10101 | MCA205 and MC38 colon carcinoma (syngeneic) | 0.1 mg/mL in drinking water | Significant tumor growth inhibition | Increased M1-like macrophages in the TME. | [13] |
Table 3: Pharmacokinetic Parameters of Representative Oral CSF1R Inhibitors in Mice
| Compound | Dose | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) | Reference |
| BPR1R024 | 20 mg/kg | p.o. | 4 | 1339 | 11893 | 9 | [14] |
| ARRY-382 | Not specified | p.o. | ~2 | Not specified | Not specified | Good | [15] |
Experimental Protocols
In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a murine tumor model.
Caption: General workflow for an in vivo efficacy study.
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water)
-
Syngeneic tumor cell line (e.g., MC38 colorectal carcinoma, 4T1 breast cancer)
-
Female C57BL/6 or BALB/c mice (6-8 weeks old)
-
Sterile PBS, syringes, needles
-
Calipers
2. Procedure:
-
Cell Preparation: Culture tumor cells to 80-90% confluency. Harvest, wash with sterile PBS, and resuspend at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).
-
Control Group: Administer vehicle orally (p.o.) daily.
-
Treatment Group: Administer this compound at the desired dose (e.g., 10, 30, 100 mg/kg) orally (p.o.) daily. The formulation should be prepared fresh daily.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight every 2-3 days.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or up to a specified number of days.
-
-
Pharmacodynamic Analysis (Optional):
Pharmacokinetic Study
1. Materials:
-
This compound
-
Vehicle for oral and intravenous (IV) administration
-
Male CD-1 mice (6-8 weeks old)
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system for analysis
2. Procedure:
-
Dosing:
-
Oral (p.o.): Administer a single dose of this compound (e.g., 10 mg/kg) by oral gavage.
-
Intravenous (IV): Administer a single dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples from a subset of mice (n=3 per time point) at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Sample Analysis: Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability using appropriate software.
Logical Relationships in Experimental Design
The successful preclinical development of this compound involves a logical progression of experiments, from in vitro characterization to in vivo efficacy and safety assessment.
Caption: Logical progression of preclinical experiments.
Conclusion
This compound represents a promising therapeutic agent for cancer by targeting the tumor microenvironment. The protocols and data presented in these application notes provide a framework for its preclinical evaluation. Careful experimental design, including the selection of appropriate tumor models and endpoints, is crucial for determining the full therapeutic potential of this compound. Further studies are warranted to fully elucidate its efficacy, safety, and potential for combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CSF1R Inhibition Combined with GM-CSF Reprograms Macrophages and Disrupts Protumoral Interplays with AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological targeting of CSF1R inhibits microglial proliferation and prevents the progression of Alzheimer’s-like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic inhibition of CSF-1R suppresses intrinsic tumor cell growth in osteosarcoma with CSF-1R overexpression | springermedizin.de [springermedizin.de]
- 10. Pharmacologic inhibition of CSF-1R suppresses intrinsic tumor cell growth in osteosarcoma with CSF-1R overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. Colony-stimulating factor 1 receptor inhibition blocks macrophage infiltration and endometrial cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of CSF1R Inhibitors in Experimental Autoimmune Encephalomyelitis (EAE)
A- Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively studied animal model for multiple sclerosis (MS), a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS).[1][2] A key pathological feature of EAE and MS is the infiltration of peripheral immune cells into the CNS, leading to inflammation, demyelination, and axonal damage. Microglia, the resident immune cells of the CNS, and infiltrating monocyte-derived macrophages play a pivotal role in the initiation and progression of the disease.[3]
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid cells, including microglia and macrophages.[3][4] Consequently, inhibition of CSF1R has emerged as a promising therapeutic strategy to modulate the detrimental functions of these cells in neuroinflammatory conditions.
These application notes provide a comprehensive overview of the use of CSF1R inhibitors in EAE models, with a focus on their mechanism of action and protocols for in vivo studies.
B- Mechanism of Action of CSF1R Inhibitors in EAE
CSF1R signaling is essential for the maintenance of microglia and for the recruitment and activation of monocyte-derived macrophages in the CNS during neuroinflammation.[2][5] In EAE, the expression of CSF1R and its ligands, CSF-1 and IL-34, is upregulated in the CNS.[5] Inhibition of CSF1R signaling in EAE models has been shown to:
-
Deplete Microglia and Macrophages: CSF1R inhibitors effectively reduce the number of microglia and infiltrating macrophages in the spinal cord and brain of EAE animals.[3]
-
Reduce CNS Inflammation and Demyelination: By depleting key pro-inflammatory myeloid populations, CSF1R inhibition leads to a significant reduction in the inflammatory infiltrate and a decrease in the extent of demyelination in the CNS.[3]
-
Ameliorate Clinical Symptoms: Treatment with CSF1R inhibitors has been demonstrated to delay the onset and reduce the severity of clinical symptoms in EAE.[3][6]
-
Promote a Neuroprotective Environment: The reduction in inflammatory myeloid cells may foster a more permissive environment for remyelination and tissue repair.[3]
C-Quantitative Data on CSF1R Inhibitors in EAE Models
The following tables summarize the in vivo efficacy of representative CSF1R inhibitors in the MOG₃₅₋₅₅-induced EAE model in C57BL/6 mice.
Table 1: In Vivo Efficacy of PLX5622 in EAE
| Parameter | Control Group | PLX5622 Treatment Group | Reference |
| Mean Clinical Score (Day 21) | 3.5 ± 0.2 | 1.5 ± 0.3 | [3] |
| Peak Clinical Score | 4.0 ± 0.3 | 2.0 ± 0.4 | [3] |
| Demyelination (% area in spinal cord, Day 21) | 30.29 ± 4.23 | 7.95 ± 0.80 | [3] |
| Microglia/Macrophage Number (cells/mm² in spinal cord) | 250 ± 30 | 50 ± 10 | [3] |
Table 2: In Vivo Efficacy of BLZ945 in EAE
| Parameter | Vehicle Control Group | BLZ945 Treatment Group | Reference |
| Mean Clinical Score (Day 18) | 3.2 ± 0.4 | 1.2 ± 0.3 | [7] |
| CNS Infiltrating Monocytes (cells x 10⁴) | 8.5 ± 1.5 | 2.1 ± 0.5 | [7] |
| CNS CD4+ T cells (cells x 10⁴) | 10.2 ± 2.0 | 4.5 ± 1.2 | [7] |
D-Experimental Protocols
1-Induction of EAE in C57BL/6 Mice
This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[1][2][8]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG₃₅₋₅₅ peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile syringes and needles
Procedure:
-
Antigen Emulsion Preparation: On the day of immunization (Day 0), prepare an emulsion by mixing MOG₃₅₋₅₅ peptide (final concentration 1-2 mg/mL) with an equal volume of CFA. Emulsify by repeatedly drawing the mixture into and out of a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization: Anesthetize the mice and inject 100 µL of the MOG₃₅₋₅₅/CFA emulsion subcutaneously into two sites on the flank.
-
Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer 100-200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection.
2-Administration of CSF1R Inhibitor
The administration route and dosage will depend on the specific inhibitor and its formulation. The following is a representative protocol for an orally available inhibitor formulated in chow.
Materials:
-
CSF1R inhibitor (e.g., PLX5622) formulated in rodent chow (e.g., 1200 mg/kg)
-
Control chow (without inhibitor)
Procedure:
-
Prophylactic Treatment: Start the administration of the CSF1R inhibitor-formulated chow or control chow on the day of immunization (Day 0) and continue throughout the experiment.
-
Therapeutic Treatment: Begin administration of the CSF1R inhibitor-formulated chow or control chow at the onset of clinical symptoms (typically around Day 10-14) and continue for the desired duration.
3-Clinical Scoring of EAE
Monitor the mice daily for clinical signs of EAE and score them according to the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
4-Histological Analysis of Demyelination
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Luxol Fast Blue (LFB) stain
-
Cresyl Violet stain
-
Microscope
Procedure:
-
At the experimental endpoint, euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by sequential incubation in 15% and 30% sucrose solutions at 4°C until the tissue sinks.
-
Embed the tissue in OCT and freeze.
-
Cut 10-20 µm thick transverse sections using a cryostat.
-
Stain the sections with LFB to visualize myelin and counterstain with Cresyl Violet to identify cell nuclei.
-
Capture images of the spinal cord sections and quantify the area of demyelination using image analysis software.
5-Flow Cytometry Analysis of CNS Infiltrating Cells
Materials:
-
Percoll
-
RPMI-1640 medium
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD11b, Ly6G, CD4, CD8)
-
Flow cytometer
Procedure:
-
At the experimental endpoint, euthanize the mice and perfuse with ice-cold PBS.
-
Dissect the brain and spinal cord.
-
Mechanically dissociate the tissue and digest with an appropriate enzyme cocktail (e.g., collagenase/DNase).
-
Isolate mononuclear cells from the CNS homogenate using a Percoll gradient.
-
Wash the isolated cells and stain with a cocktail of fluorescently labeled antibodies.
-
Acquire the data on a flow cytometer and analyze the different immune cell populations based on their marker expression.
E-Visualizations
Signaling Pathway
Caption: CSF1R Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: Experimental Workflow for EAE Studies with this compound.
Mechanism of Action in EAE
Caption: Proposed Mechanism of Action of this compound in EAE.
References
- 1. Csf1R inhibition attenuates experimental autoimmune encephalomyelitis and promotes recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF-1 maintains pathogenic but not homeostatic myeloid cells in the central nervous system during autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CSF1R antagonism results in increased supraspinal infiltration in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico targeting of colony-stimulating factor-1 receptor: delineating immunotherapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Csf1R Inhibitors in DMSO
This guide provides technical support for researchers, scientists, and drug development professionals working with Csf1R inhibitors, focusing on their solubility and stability in Dimethyl Sulfoxide (DMSO). While the specific compound "Csf1R-IN-9" was not identified in our search, this resource compiles data and protocols for several commercially available Csf1R inhibitors to provide general guidance and best practices.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my Csf1R inhibitor in DMSO. What can I do?
A1: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds. Always use newly opened or properly stored anhydrous DMSO.
-
Gentle warming: Warming the solution at 37°C for a short period (e.g., 10 minutes) can aid in dissolution.
-
Sonication: Using an ultrasonic bath can help to break down particles and enhance solubility.
-
Vortexing: Vigorous mixing can also facilitate the dissolution process.
-
Check the recommended concentration: Ensure you are not trying to prepare a stock solution at a concentration higher than the compound's known solubility limit in DMSO. Refer to the supplier's datasheet for this information.
Q2: How should I store my Csf1R inhibitor stock solution in DMSO?
A2: Proper storage is crucial to maintain the stability and activity of your Csf1R inhibitor. For long-term storage, it is generally recommended to store stock solutions at -80°C. For short-term storage, -20°C is often acceptable. Always refer to the manufacturer's specific recommendations. For example, stock solutions of CSF1R-IN-1 in DMSO are stable for up to 6 months at -80°C and for 1 month at -20°C.[1] To minimize freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I store my diluted Csf1R inhibitor in aqueous solutions?
A3: It is generally not recommended to store Csf1R inhibitors in aqueous solutions for extended periods. Most of these compounds have limited solubility and stability in aqueous buffers.[2] Prepare aqueous working solutions fresh from your DMSO stock on the day of the experiment. If you observe any precipitation upon dilution into your aqueous buffer, you may need to adjust the final concentration or the composition of your buffer.
Q4: What is the maximum concentration of DMSO that can be used in my cell-based assays?
A4: The tolerance of cell lines to DMSO can vary. It is important to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects.[3] A study on v-myc immortalized mouse macrophages showed that DMSO can cause a reduction in the protein level of the CSF-1 receptor.[4] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO as your treated samples) in your experiments to account for any effects of the solvent.
Quantitative Data Summary
The following tables summarize the solubility and stability data for various Csf1R inhibitors in DMSO, as reported by different suppliers.
Table 1: Solubility of Csf1R Inhibitors in DMSO
| Csf1R Inhibitor | Molar Mass ( g/mol ) | Solubility in DMSO |
| CSF1R-IN-1 | 479.45 | 83.33 mg/mL (173.80 mM)[1] |
| CSF1R-IN-12 | 398.38 | 100 mg/mL (251.02 mM)[5] |
| Pexidartinib (PLX3397) | - | >20.9 mg/mL[6] |
| PLX5622 | 395.4 | ~5 mg/mL[2] |
Note: The solubility of compounds can be affected by factors such as the purity of the compound and the quality of the DMSO used. Sonication or gentle warming may be required to achieve maximum solubility.[1][5][6]
Table 2: Stability of Csf1R Inhibitor Stock Solutions in DMSO
| Csf1R Inhibitor | Storage Temperature | Storage Duration |
| CSF1R-IN-1 | -80°C | 6 months[1] |
| -20°C | 1 month[1] | |
| CSF1R-IN-12 | -80°C | 6 months[5] |
| -20°C | 1 month[5] | |
| Pexidartinib (PLX3397) | Below -20°C | Several months[6] |
Experimental Protocols
Preparation of a Csf1R Inhibitor Stock Solution in DMSO
This protocol provides a general procedure for preparing a stock solution of a Csf1R inhibitor in DMSO. Always consult the manufacturer's product datasheet for any compound-specific instructions.
Materials:
-
Csf1R inhibitor (powder form)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Equilibrate: Allow the vial containing the powdered Csf1R inhibitor and the anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the Csf1R inhibitor powder.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the inhibitor to achieve the desired stock concentration.
-
Mixing: Vortex the solution thoroughly to facilitate dissolution.
-
Enhancing Solubility (if necessary): If the compound does not fully dissolve, you can sonicate the solution for short intervals or warm it in a water bath at 37°C for 10-15 minutes.
-
Aliquoting: Once the inhibitor is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles.
-
Storage: Store the aliquots at the recommended temperature, typically -80°C for long-term storage or -20°C for short-term storage.
Visualized Workflows and Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. DMSO reduces CSF-1 receptor levels and causes apoptosis in v-myc immortalized mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
Potential off-target effects of Csf1R-IN-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Csf1R-IN-9. The information is designed to help identify and mitigate potential off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of Colony-Stimulating Factor 1 Receptor (Csf1R), also known as c-FMS. Csf1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia.[1][2] this compound inhibits the phosphorylation activity of Csf1R with an IC50 of 0.005 µM in THP-1 cells.[3]
Q2: What are "off-target" effects and why are they a concern with kinase inhibitors?
A2: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[4] For kinase inhibitors, this often means the compound inhibits other kinases in addition to the intended one. This can lead to misleading experimental results, unexpected cellular phenotypes, or toxicity, as it becomes difficult to attribute the observed effects solely to the inhibition of the primary target.[4][5]
Q3: Does this compound have known off-target effects?
A3: Comprehensive public data on the kinome-wide selectivity of this compound is limited. However, like many kinase inhibitors, it has the potential for off-target activity. Inhibitors targeting the Csf1R kinase domain may also interact with other structurally similar kinases, particularly other members of the class III receptor tyrosine kinase family such as c-KIT, Fms-like tyrosine kinase 3 (FLT3), and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[2][6] For example, the FDA-approved Csf1R inhibitor Pexidartinib also potently inhibits c-KIT.[2] Therefore, it is crucial to experimentally validate the specificity of this compound in your model system.
Q4: How can I begin to assess if this compound is causing off-target effects in my experiment?
A4: A good starting point is to compare the observed cellular phenotype with the known biological consequences of Csf1R inhibition.[4] Csf1R signaling is essential for macrophage and microglia survival and differentiation.[1] If you observe effects that are inconsistent with this known function, off-target activity may be a contributing factor. For a more definitive assessment, a kinome-wide selectivity screen or testing key potential off-targets via Western blot is recommended.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and provides steps to determine if off-target effects are the cause.
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps | Expected Outcome |
| 1. Unexpectedly high cytotoxicity at effective concentrations. | The inhibitor may be hitting essential "off-target" kinases required for cell survival. | 1. Perform a dose-response curve and determine the IC50 for cytotoxicity. 2. Compare the cytotoxic concentration to the concentration required for Csf1R inhibition (e.g., via Western blot for p-Csf1R). 3. Test another Csf1R inhibitor with a different chemical scaffold. | If cytotoxicity occurs at concentrations similar to or lower than that needed for Csf1R inhibition, or if other Csf1R inhibitors are not as toxic, off-target effects are likely. |
| 2. Inconsistent results compared to genetic knockdown/knockout of Csf1R. | The inhibitor may be affecting pathways that are not regulated by Csf1R. | 1. Directly compare the phenotypic or signaling outcomes of this compound treatment with results from Csf1R siRNA/shRNA or CRISPR/Cas9 knockout cells. 2. Perform a "rescue" experiment by overexpressing a drug-resistant Csf1R mutant. | Discrepancies between pharmacological inhibition and genetic approaches suggest off-target effects.[4] The on-target effects, but not the off-target ones, should be reversed in the rescue experiment. |
| 3. Unexplained changes in signaling pathways unrelated to Csf1R. | This compound may be inhibiting other kinases (e.g., c-KIT, FLT3, SRC family kinases). | 1. Perform a kinome-wide selectivity screen to identify unintended targets (see Protocol 1). 2. Use Western blotting to check the phosphorylation status of key downstream effectors of suspected off-target kinases (e.g., p-AKT, p-ERK, p-STAT3) (see Protocol 2). | Identification of additional inhibited kinases or modulation of their signaling pathways would confirm off-target activity.[4][7] |
Quantitative Data: Selectivity of Csf1R Inhibitors
While a comprehensive public selectivity profile for this compound is not available, the table below presents data for other common Csf1R inhibitors to illustrate typical selectivity profiles and key potential off-targets. This comparative data is essential for understanding the potential liabilities of this class of compounds.
| Kinase Target | This compound IC50 (nM) | Pexidartinib IC50 (nM) | Sotuletinib IC50 (nM) | Dasatinib IC50 (nM) | Potential Off-Target? |
| Csf1R (c-FMS) | 28 [3] | 13[2] | 1[2] | 2[2] | Primary Target |
| c-KIT | Not Available | 27[2] | 3200[2] | 5[8] | Yes |
| FLT3 | Not Available | 160[2] | 9100[2] | Not Available | Yes |
| PDGFRβ | Not Available | Not Available | 4800[2] | 28[8] | Yes |
| SRC | Not Available | Not Available | Not Available | <1[8] | Yes |
| BCR-ABL | Not Available | Not Available | Not Available | <1[8] | Yes |
Note: Data for Pexidartinib, Sotuletinib, and Dasatinib are provided for comparative purposes to highlight common off-targets for this inhibitor class. Actual values may vary depending on assay conditions.
Experimental Protocols
Protocol 1: Assessing Kinase Selectivity via Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO). For the screen, prepare a final concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify potential off-targets.[4]
-
Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology, Promega). Select a panel that covers a broad representation of the human kinome.
-
Binding or Activity Assay: The service will typically perform a competition binding assay or an enzymatic activity assay.[9]
-
Binding Assay: The inhibitor competes with a labeled ligand for binding to each kinase in the panel. The amount of bound labeled ligand is measured to determine the inhibitor's binding affinity.
-
Activity Assay: The inhibitor's ability to block the phosphorylation of a substrate by each kinase is measured.
-
-
Data Analysis: The results are usually provided as percent inhibition at the tested concentration or as IC50/Ki values for kinases that are significantly inhibited. A selective inhibitor will show high inhibition of Csf1R and low inhibition of other kinases.
Protocol 2: Western Blot for Off-Target Pathway Activation
Objective: To assess whether this compound affects the phosphorylation status of proteins downstream of potential off-target kinases.
Methodology:
-
Cell Treatment: Plate cells known to express potential off-target kinases (e.g., c-KIT). Treat cells with vehicle (DMSO) and varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Protein Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody against the phosphorylated form of a downstream target (e.g., phospho-AKT, phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., total AKT, total ERK) to normalize for protein loading.
-
Data Analysis: Quantify band intensities using densitometry software. A significant change in the ratio of phosphorylated protein to total protein in treated samples compared to the vehicle control suggests an off-target effect.[4]
Visualizations
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting potential off-target effects.
Caption: On-target vs. potential off-target mechanism of this compound.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
Technical Support Center: Csf1R-IN-9 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Csf1R-IN-9 in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges and optimize experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R), a receptor tyrosine kinase.[1][2] Csf1R and its ligands, CSF-1 and IL-34, are crucial for the proliferation, differentiation, and survival of macrophages and other mononuclear phagocytes.[1][3] By blocking the ATP-binding site of the Csf1R kinase domain, this compound inhibits the autophosphorylation and activation of the receptor. This, in turn, disrupts downstream signaling pathways, such as the PI3K/Akt pathway, which are vital for macrophage survival and function.[1] The primary therapeutic goal of Csf1R inhibition in oncology is to deplete or reprogram tumor-associated macrophages (TAMs), which often promote tumor growth and suppress anti-tumor immunity.[4][5]
Q2: I am not observing the expected tumor growth inhibition with this compound in my mouse model. What are the potential reasons?
Several factors can contribute to a lack of in vivo efficacy. These can be broadly categorized into issues with the compound itself, the experimental setup, or the underlying biology of the tumor model.
-
Compound Formulation and Administration:
-
Poor Solubility: this compound, like many kinase inhibitors, may have low aqueous solubility, leading to poor absorption and bioavailability when administered orally.
-
Inadequate Dosing: The dose might be too low to achieve and maintain a therapeutic concentration at the tumor site.
-
Improper Formulation: The vehicle used for formulation may not be optimal for this specific compound, affecting its stability and absorption.
-
-
Pharmacokinetics and Pharmacodynamics (PK/PD):
-
Rapid Metabolism: The compound may be rapidly metabolized and cleared from circulation, resulting in insufficient exposure to the target.
-
Poor Tumor Penetration: The inhibitor may not effectively penetrate the tumor tissue to reach the target Csf1R-expressing cells.
-
Insufficient Target Engagement: The concentration of the drug at the tumor site may not be high enough to inhibit Csf1R signaling effectively.
-
-
Biological Factors and Resistance Mechanisms:
-
Tumor Microenvironment (TME): The TME can provide alternative survival signals for TAMs, making them less dependent on Csf1R signaling.[6]
-
Redundancy in Macrophage Regulation: Other cytokines and growth factors within the TME might compensate for the loss of Csf1R signaling.
-
Activation of Bypass Signaling Pathways: Tumor cells or other stromal cells can activate alternative signaling pathways, such as the PI3K/IGF-1R pathway, to promote survival and proliferation, thereby bypassing the effects of Csf1R inhibition.
-
Context-Dependent Efficacy: The effectiveness of Csf1R inhibitors can be highly dependent on the specific tumor model and its immune composition. In some contexts, Csf1R inhibition may not be sufficient to elicit a strong anti-tumor response on its own.[5]
-
Q3: How can I assess if this compound is hitting its target in vivo?
Assessing target engagement is crucial for interpreting efficacy studies. Here are some key pharmacodynamic (PD) assays:
-
Immunohistochemistry (IHC) or Immunofluorescence (IF):
-
Phospho-Csf1R Staining: A reduction in phosphorylated Csf1R in tumor tissue is a direct indicator of target inhibition.
-
Macrophage Markers: Staining for macrophage markers such as CD68, F4/80 (in mice), or CD163 can be used to assess the depletion or change in polarization of TAMs.[3]
-
-
Flow Cytometry:
-
TAM Population Analysis: Isolate cells from the tumor and analyze the percentage and phenotype of TAMs (e.g., CD45+, CD11b+, F4/80+).
-
M1/M2 Marker Expression: Assess changes in the expression of M1 (e.g., iNOS, CD86) and M2 (e.g., Arginase-1, CD206) markers on TAMs to determine if the inhibitor is reprogramming them towards an anti-tumor phenotype.[4]
-
-
Western Blotting:
-
Analyze protein lysates from tumor tissue to quantify the levels of total and phosphorylated Csf1R and downstream signaling proteins like Akt and ERK.
-
-
Gene Expression Analysis:
-
Perform qPCR or RNA-seq on tumor tissue to measure changes in the expression of genes associated with Csf1R signaling and macrophage polarization.
-
Troubleshooting Guides
Problem 1: Suboptimal Compound Exposure
Symptoms:
-
Lack of tumor growth inhibition.
-
No significant changes in pharmacodynamic markers (e.g., p-Csf1R, TAM numbers) in the tumor.
-
Low plasma and tumor concentrations of this compound in pharmacokinetic studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Optimize the formulation. Test different vehicles such as 20% Captisol® or a solution of 0.2% hydroxypropyl methylcellulose (B11928114) + 0.1% Tween 80 for oral gavage.[7][8] |
| Inadequate Dosing | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and to identify a dose that provides sufficient target engagement. |
| Rapid Metabolism/Clearance | Consider alternative routes of administration (e.g., intraperitoneal injection) or more frequent dosing to maintain therapeutic concentrations. |
| Improper Administration | Ensure proper oral gavage technique to avoid accidental administration into the lungs. |
Problem 2: Lack of Efficacy Despite Target Engagement
Symptoms:
-
Confirmed inhibition of Csf1R phosphorylation in the tumor.
-
Minimal or no effect on tumor growth.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Resistance via Bypass Pathways | Investigate the activation of alternative signaling pathways (e.g., PI3K/Akt, MAPK) in the tumor tissue. Consider combination therapy with an inhibitor of the identified bypass pathway. |
| TME-Mediated Survival of TAMs | Analyze the cytokine profile of the tumor microenvironment to identify other factors that may be supporting macrophage survival. |
| Insufficient Immune Activation | Csf1R inhibition alone may not be sufficient to induce a robust anti-tumor immune response. Combine this compound with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4 antibody).[5] |
| Tumor Model Insensitivity | The selected tumor model may not be dependent on TAMs for growth and progression. Test this compound in other syngeneic tumor models known to be infiltrated by and dependent on TAMs. |
Experimental Protocols
Note: The following protocols are based on common practices for in vivo studies with Csf1R inhibitors and should be adapted for this compound based on its specific properties.
Formulation of Csf1R Inhibitor for Oral Gavage (Example)
This protocol is an example for a poorly water-soluble kinase inhibitor and may need optimization for this compound.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Sterile tubes
Procedure:
-
Calculate the required amount of this compound and vehicle for the desired concentration and number of animals.
-
Weigh the this compound powder accurately.
-
Add a small amount of the vehicle to the powder in a mortar and triturate to form a uniform paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing until a homogenous suspension is formed.
-
Store the formulation at 4°C and ensure it is re-suspended thoroughly before each administration.
In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model (Example)
Animal Model:
-
Female C57BL/6 mice, 6-8 weeks old.
-
Tumor cells: MC38 colon adenocarcinoma cells.
Procedure:
-
Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of sterile PBS into the flank of each mouse.
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound).
-
Administer this compound or vehicle daily via oral gavage at the predetermined dose.
-
Continue treatment for a specified period (e.g., 14-21 days) or until tumors in the control group reach the maximum allowed size.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic analysis.
Quantitative Data
Note: As specific in vivo efficacy data for this compound is not publicly available, the following table presents example data from preclinical studies of other Csf1R inhibitors to provide a reference for expected outcomes.
Table 1: In Vivo Efficacy of Representative Csf1R Inhibitors in Preclinical Models
| Compound | Dose and Route | Mouse Model | Tumor Model | Efficacy Outcome | Reference |
| PLX3397 (Pexidartinib) | 290 mg/kg in chow | C57BL/6 | B16-F10 Melanoma | ~95% depletion of microglia after 21 days | [1] |
| BLZ945 | 200 mg/kg, oral gavage | MMTV-PyMT | Spontaneous Mammary Tumors | Delayed tumor growth | [7] |
| GW2580 | Oral gavage | C57BL/6 | GL261 Glioma | Attenuated ALS-related motor deficits in a relevant model | [1] |
| PLX5622 | 65 mg/kg, oral gavage | C57BL/6 | Partial Sciatic Nerve Ligation (Pain Model) | Alleviated neuropathic pain behavior | [9] |
Visualizations
Caption: Csf1R Signaling Pathway and Inhibition by this compound.
Caption: In Vivo Efficacy Study Experimental Workflow.
Caption: Troubleshooting Logic for Lack of In Vivo Efficacy.
References
- 1. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting macrophage and microglia activation with colony stimulating factor 1 receptor inhibitor is an effective strategy to treat injury-triggered neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Resistance to CSF1R Inhibitors in Cancer Cells
Disclaimer: Information regarding specific resistance mechanisms to CSF1R-IN-9 is limited in currently available scientific literature. This technical support guide is based on established resistance mechanisms observed with other well-characterized CSF1R inhibitors, such as BLZ945 and Pexidartinib. Researchers are advised to use this information as a foundational resource and adapt the protocols for their specific experimental context with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CSF1R inhibitors?
A1: CSF1R (Colony-Stimulating Factor 1 Receptor) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages and their progenitors.[1] In the context of cancer, tumor-associated macrophages (TAMs) often create an immunosuppressive tumor microenvironment that promotes tumor growth and metastasis.[2][3] CSF1R inhibitors block the signaling pathway initiated by the binding of its ligands, CSF-1 and IL-34, to the receptor. This inhibition can lead to the depletion or reprogramming of TAMs, thereby reducing immunosuppression and potentially inhibiting tumor growth.[4][5]
Q2: What are the known primary resistance mechanisms to CSF1R inhibitors in cancer cells?
A2: Acquired resistance to CSF1R inhibitors is a significant challenge. The most commonly reported mechanisms involve the activation of bypass signaling pathways that compensate for the loss of CSF1R signaling. These include:
-
Activation of the PI3K/Akt signaling pathway: Hyperactivation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major mechanism of resistance.[6][7] This can be driven by various upstream signals, including those from other receptor tyrosine kinases.[2][8][9][10][11][12]
-
Upregulation of the IGF-1R pathway: Increased signaling through the Insulin-like Growth Factor 1 Receptor (IGF-1R) has been observed in tumors resistant to CSF1R inhibition.[5] Macrophage-derived IGF-1 can stimulate IGF-1R on tumor cells, promoting their survival and invasion.[6]
-
Tumor Microenvironment (TME) alterations: The TME can contribute to resistance. For instance, cancer-associated fibroblasts (CAFs) can secrete factors that promote the recruitment of other immunosuppressive cells, counteracting the effects of CSF1R inhibition.[6]
Q3: Can mutations in the CSF1R gene cause resistance to this compound?
A3: While mutations in the target kinase are a common mechanism of resistance for many targeted therapies, specific mutations in CSF1R conferring resistance to inhibitors are less commonly reported in the literature compared to bypass pathway activation. However, it is a plausible mechanism. For example, a G795A mutation in CSF1R has been engineered to confer resistance to pharmacological inhibitors.[13][14][15] Researchers encountering resistance should consider sequencing the CSF1R kinase domain in their resistant cell lines to investigate this possibility.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in long-term cell culture.
Q: My cancer cell line, which was initially sensitive to this compound, now shows reduced response after several passages in the presence of the drug. What could be the cause and how can I investigate it?
A: This is a classic sign of acquired resistance. The most likely causes are the activation of bypass signaling pathways or, less commonly, the acquisition of mutations in the CSF1R gene.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or CCK-8) to quantify the shift in the half-maximal inhibitory concentration (IC50) between the parental (sensitive) and the suspected resistant cell line.
-
Analyze Key Signaling Pathways: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/Akt and IGF-1R pathways. Compare the protein expression and phosphorylation levels in sensitive versus resistant cells, both with and without this compound treatment. Look for increased phosphorylation of Akt, mTOR, and IGF-1R in the resistant cells.
-
Sequence the CSF1R Kinase Domain: Extract genomic DNA from both sensitive and resistant cell lines and sequence the kinase domain of the CSF1R gene to check for potential mutations.[14][15]
Problem 2: Inconsistent results in cell viability assays.
Q: I am getting variable results in my cell viability assays when testing this compound. How can I improve the reproducibility of my experiments?
A: Inconsistent results in cell viability assays can be due to several factors, including cell health, seeding density, and assay protocol variations.
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase and are seeded at a consistent density for each experiment. Create a growth curve for your cell line to determine the optimal seeding density that avoids confluency during the assay period.
-
Standardize Drug Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Use a consistent, low percentage of DMSO in all wells, including controls.
-
Control for Edge Effects: To minimize evaporation and temperature variations at the edges of the 96-well plate, consider not using the outer wells for experimental data or fill them with sterile media or water.[16]
-
Ensure Proper Incubation Times: Use a consistent incubation time for both drug treatment and the viability reagent (e.g., MTT, CCK-8).
Data Presentation
Table 1: Example of IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 0.028[17] | 1 |
| Resistant Sub-line 1 | 1.5 | ~54 |
| Resistant Sub-line 2 | 2.8 | 100 |
Note: The IC50 for the parental cell line is from existing data for this compound.[17] The resistant cell line data is hypothetical and for illustrative purposes.
Table 2: Example of Western Blot Densitometry Analysis of Key Signaling Proteins.
| Protein | Cell Line | Treatment | Relative Phosphorylation Level (Normalized to Total Protein and Loading Control) |
| p-Akt (Ser473) | Parental | DMSO | 1.0 |
| Parental | This compound (1 µM) | 0.4 | |
| Resistant | DMSO | 2.5 | |
| Resistant | This compound (1 µM) | 2.3 | |
| p-IGF-1R (Tyr1135/1136) | Parental | DMSO | 1.0 |
| Parental | This compound (1 µM) | 0.6 | |
| Resistant | DMSO | 3.1 | |
| Resistant | This compound (1 µM) | 2.9 |
Note: This table presents hypothetical data to illustrate the expected upregulation of p-Akt and p-IGF-1R in resistant cells.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to the inhibitor.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
Cell culture flasks
-
MTT or CCK-8 reagent
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in their recommended medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells resume a normal growth rate (comparable to the parental line in the absence of the drug), increase the concentration of this compound in the culture medium by approximately 1.5 to 2-fold.
-
Monitor and Passage: Continuously monitor the cells for signs of toxicity. Passage the cells as needed, always maintaining the selective pressure of the inhibitor.
-
Repeat Dose Escalation: Repeat step 3, gradually increasing the drug concentration over several months.
-
Characterize Resistant Population: Once the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50, the population can be considered resistant.
-
Confirm Resistance: Perform a cell viability assay to determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Cryopreserve: Cryopreserve aliquots of the resistant cell line at different stages of development.
Protocol 2: Western Blot Analysis of CSF1R Signaling Pathways
This protocol provides a general method for analyzing the phosphorylation status of key proteins in the CSF1R, PI3K/Akt, and IGF-1R signaling pathways.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CSF1R, anti-CSF1R, anti-p-Akt, anti-Akt, anti-p-IGF-1R, anti-IGF-1R, anti-GAPDH)[18][19]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed sensitive and resistant cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentration (e.g., 1 µM) or DMSO for the specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[20][21][22][23][24][25]
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts and a loading control (e.g., GAPDH).
Protocol 3: Cell Viability Assay (MTT)
This protocol describes a colorimetric assay to measure cell viability in response to this compound treatment.[20]
Materials:
-
Cancer cell lines (sensitive and resistant)
-
96-well plates
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% SDS)
Procedure:
-
Cell Seeding: Seed 1,000 to 3,000 cells per well in a 96-well plate in 100 µL of complete medium and allow them to adhere overnight.[20]
-
Drug Treatment: The next day, treat the cells with serial dilutions of this compound (typically from 0.001 to 100 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[20]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.
Visualizations
Caption: CSF1R signaling and a common bypass resistance mechanism.
Caption: Experimental workflow for identifying this compound resistance.
References
- 1. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into CSF-1R Expression in the Tumor Microenvironment [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. CRISPR generation of CSF1R-G795A human microglia for robust microglia replacement in a chimeric mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CRISPR generation of CSF1R-G795A human microglia for robust microglia replacement in a chimeric mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. CSF1R Protein Expression in Reactive Lymphoid Tissues and Lymphoma: Its Relevance in Classical Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CSF-1R/M-CSF-R Antibody | Cell Signaling Technology [cellsignal.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Effects of CSF1R/p-ERK1/2 signaling pathway on RF/6A cells under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. JCI Insight - Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages [insight.jci.org]
How to mitigate Csf1R-IN-9 toxicity in animal studies
Disclaimer: Csf1R-IN-9 is a research compound with limited publicly available in-vivo toxicity data. The following troubleshooting guide and frequently asked questions have been compiled based on the known class effects of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. The information provided should be used as a general guideline, and researchers should always perform their own dose-finding and toxicity studies for this compound in their specific animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential toxicity?
A1: this compound is a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1] CSF1R and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, and differentiation of myeloid cells, particularly macrophages and microglia.[2][3] By inhibiting CSF1R, this compound is designed to deplete these cell populations. This on-target activity is the primary driver of both its therapeutic potential and its potential toxicities. Depletion of tissue-resident macrophages in organs like the liver (Kupffer cells), spleen, and bone can lead to various side effects.
Q2: What are the most common toxicities observed with Csf1R inhibitors in animal studies?
A2: Based on studies with other Csf1R inhibitors such as Pexidartinib (PLX3397) and PLX5622, the most common toxicities are generally related to the on-target depletion of macrophages. These can include:
-
Hepatotoxicity: Elevated liver enzymes (ALT, AST) are a known class effect of CSF1R inhibitors. This is often attributed to the depletion of Kupffer cells, which are involved in the clearance of these enzymes from the blood, rather than direct liver cell injury.[3][4][5]
-
Hematological Changes: Inhibition of CSF1R can affect hematopoiesis, leading to changes in the numbers of various blood cell types. This can include effects on monocytes, lymphocytes, and other myeloid cells.[6]
-
Bone-related Effects: Since osteoclasts, the cells responsible for bone resorption, are derived from the macrophage lineage and express CSF1R, inhibition can lead to increased bone density.
-
Neurological Effects: As CSF1R is essential for the maintenance of microglia, the resident immune cells of the brain, its inhibition can lead to microglial depletion. This can have context-dependent effects, sometimes reducing neuroinflammation, but in other situations, it may exacerbate neuronal damage or lead to behavioral changes.[7][8]
-
General Clinical Signs: Researchers should monitor for general signs of toxicity such as weight loss, reduced food and water intake, changes in activity levels, and alterations in grooming behavior.
Q3: Are there any known off-target effects of Csf1R inhibitors?
A3: The specificity of this compound would need to be determined through comprehensive kinase profiling. However, some other Csf1R inhibitors have been shown to have off-target effects on other kinases, such as c-Kit and FLT3.[7] These off-target activities can contribute to the overall toxicity profile. For example, inhibition of c-Kit has been associated with changes in hair color.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in-vivo studies with this compound.
Issue 1: Unexpected Animal Morbidity or Mortality
-
Question: We are observing unexpected deaths or severe illness in our animals treated with this compound. What could be the cause and what should we do?
-
Answer:
-
Possible Causes:
-
Dose-related toxicity: The dose of this compound may be too high for the specific animal strain, age, or sex.
-
On-target toxicity: Severe depletion of macrophages can compromise the immune system, leading to opportunistic infections.
-
Off-target toxicity: The compound may be hitting other critical kinases, leading to unforeseen toxicities.
-
Vehicle toxicity: The vehicle used to dissolve and administer the compound may be causing adverse effects.
-
-
Troubleshooting Steps:
-
Immediate Action: Euthanize moribund animals to prevent suffering and perform a full necropsy with histopathological analysis of major organs (liver, spleen, kidney, heart, lungs, brain, and bone marrow).
-
Dose De-escalation: Reduce the dose of this compound in subsequent cohorts. A thorough dose-finding study is crucial.
-
Vehicle Control: Ensure a vehicle-only control group is included to rule out any effects of the delivery medium.
-
Prophylactic Antibiotics: If immunosuppression is suspected, consider the use of broad-spectrum antibiotics in the drinking water, following veterinary consultation and institutional guidelines.
-
Monitor for Infection: Regularly check for signs of infection, such as lethargy, ruffled fur, and hunched posture.
-
-
Issue 2: Elevated Liver Enzymes
-
Question: Our blood analysis shows a significant increase in ALT and AST levels in the treated group. Does this mean this compound is causing severe liver damage?
-
Answer:
-
Possible Interpretation: While elevated liver enzymes can indicate hepatotoxicity, with Csf1R inhibitors, this is often a result of reduced clearance of these enzymes by Kupffer cells in the liver, which are depleted by the drug.[3][4][5] It may not necessarily reflect direct hepatocellular injury.
-
Troubleshooting & Monitoring Protocol:
-
Histopathology: The most critical step is to perform histopathological analysis of the liver. Look for signs of necrosis, inflammation, steatosis, or fibrosis. The absence of these findings, despite elevated enzymes, would support the reduced clearance hypothesis.
-
Bilirubin (B190676) Levels: Monitor serum bilirubin levels. A concurrent elevation in bilirubin with ALT/AST is a stronger indicator of significant liver dysfunction.
-
Dose-dependency: Assess if the enzyme elevation is dose-dependent.
-
Time Course: Measure liver enzymes at multiple time points during the study to understand the kinetics of the elevation.
-
Reversibility: If possible, include a recovery group where the treatment is stopped to see if the enzyme levels return to baseline.
-
-
Issue 3: Abnormal Hematology Results
-
Question: We are seeing significant changes in the white blood cell counts in our treated animals. How should we interpret this?
-
Answer:
-
Expected On-Target Effect: Csf1R is critical for the development and survival of monocytes and macrophages. Therefore, a decrease in circulating monocytes is an expected on-target effect of this compound.[6] This can be used as a pharmacodynamic marker of target engagement.
-
Troubleshooting & Monitoring Protocol:
-
Differential Blood Count: Perform a complete and differential blood count to identify which specific cell populations are affected (e.g., monocytes, lymphocytes, neutrophils).
-
Flow Cytometry: For a more detailed analysis, use flow cytometry to characterize immune cell populations in the blood, spleen, and bone marrow. This can provide more specific insights into the effects on different myeloid and lymphoid lineages.
-
Correlate with Other Findings: Correlate the hematological changes with other observations, such as the incidence of infections or changes in spleen and bone marrow histology.
-
-
Issue 4: Behavioral Abnormalities
-
Question: The animals treated with this compound are showing signs of hyperactivity/anxiety/lethargy. What could be the reason?
-
Answer:
-
Possible Causes:
-
Troubleshooting & Monitoring Protocol:
-
Standardized Behavioral Testing: Implement standardized behavioral tests to objectively quantify the observed changes. Recommended tests include the open-field test (for locomotor activity and anxiety-like behavior) and the rotarod test (for motor coordination).
-
Neurological Examination: Perform a basic neurological examination, checking for reflexes, gait, and general alertness.
-
Brain Histopathology: At the end of the study, perform histopathology on the brain to look for any signs of neuroinflammation, neuronal damage, or other abnormalities. Immunohistochemistry for microglial markers (e.g., Iba1) can confirm microglial depletion.
-
Dose-Response: Determine if the behavioral effects are dose-dependent.
-
-
Quantitative Data Summary
Due to the lack of specific data for this compound, the following tables provide example data from studies using other Csf1R inhibitors to illustrate the types of changes that might be observed.
Table 1: Example Hematological Changes in Mice Treated with a Csf1R Inhibitor (PLX5622)
| Parameter | Control Group (Mean ± SD) | PLX5622-Treated Group (Mean ± SD) | % Change | Reference |
| White Blood Cells (x10³/µL) | 8.5 ± 1.2 | 6.2 ± 0.9 | -27% | Fictionalized Data Based on[6] |
| Lymphocytes (%) | 75 ± 5 | 80 ± 4 | +7% | Fictionalized Data Based on[6] |
| Monocytes (%) | 5 ± 1 | 1 ± 0.5** | -80% | Fictionalized Data Based on[6] |
| Neutrophils (%) | 20 ± 4 | 19 ± 3 | -5% | Fictionalized Data Based on[6] |
| p<0.05, **p<0.01 vs. Control. Data are representative and will vary based on the specific inhibitor, dose, duration of treatment, and mouse strain. |
Table 2: Example Liver Enzyme Changes in Mice Treated with a Csf1R Inhibitor
| Parameter | Control Group (Mean ± SD) | Csf1R Inhibitor-Treated Group (Mean ± SD) | Fold Change | Reference |
| ALT (U/L) | 40 ± 8 | 120 ± 25 | 3.0x | Fictionalized Data Based on[4][5][9] |
| AST (U/L) | 60 ± 12 | 150 ± 30 | 2.5x | Fictionalized Data Based on[4][5][9] |
| Bilirubin (mg/dL) | 0.2 ± 0.05 | 0.22 ± 0.06 | 1.1x | Fictionalized Data Based on[4] |
| *p<0.05, **p<0.01 vs. Control. Data are representative and will vary. |
Experimental Protocols
Protocol 1: Blood Collection from Mice for Hematology and Clinical Chemistry
-
Method: Submandibular vein puncture (survival bleed)
-
Materials:
-
Sterile lancet (4mm or 5mm)
-
Microtainer tubes (EDTA-coated for hematology, serum separator tubes for clinical chemistry)
-
Gauze pads
-
Animal restrainer
-
-
Procedure:
-
Gently restrain the mouse, ensuring it cannot move its head.
-
Locate the submandibular vein, which is situated in the fleshy part of the jaw, just behind the cheek pouch.
-
Puncture the vein with a quick, firm motion using the lancet.
-
Collect the blood droplets into the appropriate microtainer tubes.
-
For hematology, gently invert the EDTA tube 8-10 times to prevent clotting.
-
For clinical chemistry, allow the blood in the serum separator tube to clot at room temperature for 30 minutes.
-
Apply gentle pressure to the puncture site with a gauze pad until bleeding stops.
-
Centrifuge the serum separator tube at 2000 x g for 10 minutes to separate the serum.
-
Analyze the whole blood for hematology and the serum for clinical chemistry parameters (e.g., ALT, AST, bilirubin).
-
Protocol 2: Open-Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Apparatus: A square arena (e.g., 40x40 cm) with high walls, typically made of a non-reflective material. The arena should be placed in a dimly lit, quiet room.
-
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Gently place a mouse in the center of the open-field arena.
-
Record the mouse's activity for a set period (e.g., 10-15 minutes) using a video camera mounted above the arena.
-
After the test, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol (B145695) between each mouse to remove olfactory cues.
-
-
Data Analysis: Use video tracking software to analyze:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone vs. periphery: Mice that spend more time in the periphery (thigmotaxis) are considered to exhibit more anxiety-like behavior.
-
Number of entries into the center zone: Another measure of exploratory and anxiety-like behavior.
-
Rearing frequency: The number of times the mouse stands on its hind legs, an exploratory behavior.
-
Protocol 3: Hematoxylin (B73222) and Eosin (H&E) Staining of Liver Tissue
-
Purpose: To assess liver histopathology for signs of injury.
-
Procedure:
-
Fixation: Immediately after euthanasia, collect the liver and fix it in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
Running tap water: 5 minutes.
-
-
Staining:
-
Stain in Mayer's hematoxylin for 5-8 minutes.
-
Rinse in running tap water for 5 minutes.
-
"Blue" the sections in Scott's tap water substitute for 1-2 minutes.
-
Rinse in running tap water for 5 minutes.
-
Counterstain in Eosin Y solution for 1-3 minutes.
-
-
Dehydration and Mounting:
-
95% Ethanol: 2 changes, 2 minutes each.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Xylene: 2 changes, 2 minutes each.
-
Mount with a coverslip using a permanent mounting medium.
-
-
-
Microscopic Examination: Examine the stained sections under a microscope for evidence of hepatocellular necrosis, inflammation, steatosis (fatty change), and fibrosis.
Visualizations
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for adverse events in animal studies.
References
- 1. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 4. Cytokine Elisa [bdbiosciences.com]
- 5. protocols.io [protocols.io]
- 6. PLX-5622 | CSF1R inhibitor | CAS 1303420-67-8 | Buy PLX-5622 from Supplier InvivoChem [invivochem.com]
- 7. CSF1R Inhibition Depletes Tumor-Associated Macrophages and Attenuates Tumor Progression in a Mouse Sonic Hedgehog-Medulloblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF1R inhibitors exhibit antitumor activity in acute myeloid leukemia by blocking paracrine signals from support cells - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent macrophage depletion with Csf1R-IN-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Csf1R-IN-9 for macrophage depletion. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Disclaimer
Information regarding specific experimental protocols and quantitative depletion efficiencies for this compound is limited in publicly available literature. The following guidance is based on established principles and data from other well-characterized CSF1R inhibitors, such as PLX5622 and anti-CSF1R antibodies. Researchers should use this information as a starting point and perform thorough validation and optimization for their specific experimental setup with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase. By binding to CSF1R, it blocks the downstream signaling pathways that are essential for the survival, proliferation, and differentiation of macrophages and other myeloid cells.[1][2] The primary ligands for CSF1R are CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34).[1] Inhibition of CSF1R signaling leads to the depletion of macrophage populations that are dependent on this pathway for their maintenance.
Q2: I am observing inconsistent macrophage depletion in my experiments. What are the potential causes?
Inconsistent macrophage depletion is a commonly encountered issue with CSF1R inhibitors. Several factors can contribute to this variability:
-
Tissue-Specific Differences: Macrophage populations in different tissues exhibit varying dependence on CSF1R signaling for their survival. For example, resident macrophages in the peritoneum, gastrointestinal tract, liver, kidney, and skin are highly dependent on CSF1R and are effectively depleted. In contrast, macrophages in the lung and female reproductive organs may be less reliant on this pathway and show resistance to depletion.[3]
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Macrophage Subpopulation Heterogeneity: Within a single tissue, there can be different subpopulations of macrophages with varying levels of CSF1R expression and dependence on its signaling.[4]
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Inhibitor Dosage and Administration: Suboptimal dosage or an inappropriate administration route can lead to insufficient drug exposure at the target tissue, resulting in incomplete macrophage depletion.
-
Duration of Treatment: The time required to achieve maximal macrophage depletion can vary depending on the tissue and the turnover rate of the resident macrophage population. Short-term treatments may not be sufficient to deplete long-lived macrophage populations.
-
Pharmacokinetics and Bioavailability: The specific pharmacokinetic and pharmacodynamic properties of this compound, including its absorption, distribution, metabolism, and excretion, will influence its efficacy.
-
Off-Target Effects: While designed to be specific, small molecule inhibitors can sometimes have off-target effects that might indirectly influence macrophage populations or the tissue microenvironment.
Troubleshooting Guides
Issue 1: Low Macrophage Depletion Efficiency in a Specific Tissue
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Dosage | Perform a dose-response study to determine the optimal concentration of this compound for your specific model and tissue of interest. |
| Inadequate Treatment Duration | Extend the duration of treatment. Monitor macrophage depletion at different time points to establish the optimal treatment window. |
| Poor Bioavailability in the Target Tissue | Consider alternative administration routes (e.g., intraperitoneal injection vs. oral gavage or formulated in chow) to improve drug delivery to the target organ. |
| Low CSF1R Dependence of the Macrophage Population | Confirm the expression of CSF1R on the target macrophage population using techniques like flow cytometry or immunohistochemistry. If CSF1R expression is low, this population may not be susceptible to depletion by this compound. Consider alternative macrophage depletion strategies (e.g., clodronate liposomes). |
Issue 2: Variability in Macrophage Depletion Between Animals
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent administration of this compound to all animals. For oral administration, monitor food and water intake to ensure consistent dosing. |
| Biological Variability | Increase the number of animals per group to account for biological variability. Ensure that animals are age- and sex-matched. |
| Underlying Health Status of Animals | Monitor the overall health of the animals, as underlying inflammation or disease can affect macrophage populations and their response to inhibitors. |
Quantitative Data on Macrophage Depletion with CSF1R Inhibitors
The following tables summarize macrophage depletion efficiencies observed with other CSF1R inhibitors in preclinical models. This data can serve as a reference for expected outcomes, but direct validation with this compound is essential.
Table 1: Macrophage Depletion with PLX5622 in Mice
| Tissue | Depletion Efficiency (%) | Reference |
| Brain (Microglia) | >95 | [4] |
| Colon | ~92 | [4] |
| Adipose Tissue | ~58 | [4] |
| Lung | ~26 | [4] |
| Peritoneal Cavity | ~90 | [4] |
Table 2: Macrophage Depletion with Anti-CSF1R Antibody (AFS98) in Mice
| Tissue | Depletion Efficiency (%) | Reference |
| Colon | ~54 | [4] |
| Adipose Tissue | ~62 | [4] |
| Lung | ~29 | [4] |
| Peritoneal Cavity | ~68 | [4] |
Experimental Protocols (Based on Other CSF1R Inhibitors)
In Vivo Macrophage Depletion Protocol (Example with Oral Administration)
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Compound Formulation: Prepare this compound for oral administration. This may involve formulating it in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose) or incorporating it into rodent chow.
-
Dosing: Based on preliminary studies or literature on similar compounds, select a starting dose. For example, some CSF1R inhibitors are administered at doses ranging from 10 to 40 mg/kg body weight per day.[5]
-
Administration: Administer the compound daily via oral gavage or provide ad libitum access to the formulated chow.
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Duration: Treat animals for a sufficient period to observe macrophage depletion. This can range from 3 days to several weeks.
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Assessment of Depletion: At the end of the treatment period, harvest tissues of interest and quantify macrophage populations using methods such as:
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Flow Cytometry: Stain single-cell suspensions with antibodies against macrophage markers (e.g., F4/80, CD11b, CD68).
-
Immunohistochemistry/Immunofluorescence: Stain tissue sections for macrophage markers to visualize and quantify their presence.
-
In Vitro CSF1R Inhibition Assay (Example)
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Cell Culture: Culture a macrophage cell line (e.g., THP-1, RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) in appropriate media.
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Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.
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Stimulation: After a pre-incubation period with the inhibitor, stimulate the cells with a known concentration of CSF-1 or IL-34.
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Endpoint Analysis: Assess the inhibition of CSF1R signaling through various readouts:
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Phosphorylation Assay: Lyse the cells and perform a Western blot to detect the phosphorylation of CSF1R and downstream signaling molecules like ERK1/2.
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Cell Proliferation Assay: Measure cell viability and proliferation using assays such as MTT or CellTiter-Glo®.
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Migration Assay: Evaluate the effect of the inhibitor on macrophage migration towards a chemoattractant like CSF-1 using a transwell assay.
-
Visualizations
Signaling Pathway
Caption: Simplified CSF1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A general experimental workflow for assessing in vivo macrophage depletion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1R inhibition depletes brain macrophages and reduces brain virus burden in SIV-infected macaques - PMC [pmc.ncbi.nlm.nih.gov]
Csf1R-IN-9 brain penetrance and CNS effects
Welcome to the technical support center for Csf1R inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of Csf1R inhibitors in central nervous system (CNS) research, with a focus on brain penetrance and downstream effects.
Disclaimer: Publicly available information specifically detailing the brain penetrance and in-vivo CNS effects of Csf1R-IN-9 is limited. The following information is based on the broader class of brain-penetrant Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitors, such as PLX5622 and BLZ945, and should be used as a general guide for research involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Csf1R inhibitors like this compound?
Csf1R inhibitors are typically small molecule tyrosine kinase inhibitors.[1] They function by blocking the intracellular signaling cascade initiated by the binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), to the Csf1R.[1][2] This inhibition prevents the autophosphorylation of the receptor, which is a critical step for the survival, proliferation, and differentiation of myeloid cells, most notably microglia in the CNS.[3][4][5] The ultimate effect in the brain is the depletion of microglia.[4][6]
Q2: What are the expected CNS effects of a brain-penetrant Csf1R inhibitor?
The primary and most well-documented CNS effect of brain-penetrant Csf1R inhibitors is the depletion of microglia.[4][6][7] This can have various downstream consequences, including alterations in synaptic connectivity, modulation of neuroinflammation, and potential impacts on neurogenesis and neuronal survival.[3][6] For example, long-term microglial depletion has been shown to increase dendritic spines in the adult brain.[3] In models of neurodegenerative diseases, Csf1R inhibitors can reduce neuroinflammation and ameliorate disease pathology.[6]
Q3: How do I assess the brain penetrance of my Csf1R inhibitor?
Brain penetrance is typically assessed by measuring the ratio of the compound's concentration in the brain to its concentration in the plasma (B/P ratio). This is a key parameter to determine if the inhibitor can reach its target in the CNS. A higher B/P ratio indicates better brain penetrance. For example, the Csf1R inhibitor PLX5622 is known for its improved brain penetrance.[7]
Troubleshooting Guide
Issue 1: Inconsistent or lack of microglia depletion in my in-vivo experiment.
-
Possible Cause 1: Poor Brain Penetrance.
-
Troubleshooting: Verify the brain-to-plasma ratio of your specific batch of this compound. If this information is unavailable, consider using a well-characterized brain-penetrant Csf1R inhibitor like PLX5622 as a positive control.[7]
-
-
Possible Cause 2: Insufficient Dosing or Duration.
-
Troubleshooting: The extent of microglia depletion is dependent on both the dose and the duration of treatment. Review the literature for established protocols with similar Csf1R inhibitors. For instance, treatment with PLX3397 at 290 mg/kg for 21 days can deplete about 95% of microglia.[6]
-
-
Possible Cause 3: Compound Stability or Formulation Issues.
-
Troubleshooting: Ensure the compound is properly formulated for in-vivo administration (e.g., in rodent chow or a suitable vehicle for oral gavage). Check for any signs of compound degradation.
-
Issue 2: Unexpected off-target effects are observed.
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Possible Cause 1: Kinase Selectivity.
-
Troubleshooting: While Csf1R inhibitors are designed to be selective, they may inhibit other related kinases.[8] Review the kinase selectivity profile of this compound if available. Consider if the observed phenotype could be attributed to the inhibition of other kinases.
-
-
Possible Cause 2: Peripheral Effects.
-
Troubleshooting: Csf1R inhibitors will also affect peripheral macrophages and other myeloid cells, which can have systemic effects.[6] It is important to distinguish between direct CNS effects and indirect consequences of peripheral immune modulation.
-
Quantitative Data
While specific quantitative data for this compound is limited, the following tables provide data for representative Csf1R inhibitors to serve as a reference.
Table 1: In-vitro Potency of Csf1R Inhibitors
| Compound | Target | IC50 (µM) | Cell-based Assay |
| This compound | Csf1R | 0.028 | Csf1R phosphorylation in THP-1 cells (IC50 = 0.005 µM)[9] |
| BLZ945 | Csf1R | 0.001 (biochemical) | CSF-1-dependent proliferation of BMDMs (EC50 = 0.067 µM)[8] |
Table 2: Brain Penetrance and Microglia Depletion of Representative Csf1R Inhibitors
| Compound | Brain Penetrance | Dosing Regimen (in mice) | Microglia Depletion |
| PLX5622 | ~20%[7] | 1200 ppm in chow for 3 days | >80%[7] |
| PLX3397 | Lower than PLX5622[6] | 290 mg/kg in chow for 21 days | ~95%[6] |
Experimental Protocols
Protocol 1: Assessment of Csf1R Inhibition in a Cell-Based Assay
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Cell Line: Use a human monocytic cell line that expresses Csf1R, such as THP-1.
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Stimulation: Culture the cells and stimulate them with recombinant human CSF-1 to induce Csf1R phosphorylation.
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Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period before CSF-1 stimulation.
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Lysis and Western Blotting: Lyse the cells and perform a Western blot to detect the levels of phosphorylated Csf1R (p-Csf1R) and total Csf1R.
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Quantification: Quantify the band intensities to determine the IC50 value of the inhibitor.
Protocol 2: In-vivo Microglia Depletion Study
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Animal Model: Use adult C57BL/6 mice.
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Compound Administration: Formulate this compound in rodent chow at a specified concentration or prepare for oral gavage. Administer the compound daily for the desired duration (e.g., 7 to 21 days).
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Tissue Collection: At the end of the treatment period, perfuse the mice with saline followed by 4% paraformaldehyde. Collect the brains for histological analysis.
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Immunohistochemistry: Prepare brain sections and perform immunohistochemistry using a microglia-specific marker, such as Iba1 or CD11b.
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Image Analysis: Capture images of stained brain sections and quantify the number of microglia in specific brain regions to determine the percentage of depletion compared to vehicle-treated control animals.
Visualizations
Caption: Csf1R signaling pathway and the mechanism of inhibition by this compound.
References
- 1. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 5. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 6. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Unexpected phenotypes in Csf1R-IN-9 treated mice
Welcome to the technical support center for Csf1R-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypes observed during in vivo experiments with this compound treated mice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2] CSF1R is activated by its ligands, CSF-1 and IL-34.[1][3] Upon activation, CSF1R dimerizes and autophosphorylates, initiating downstream signaling cascades including PI3K-AKT, ERK1/2, and JAK/STAT.[2][4] These pathways are crucial for the survival, proliferation, and differentiation of myeloid cells, such as macrophages and microglia.[1][4] By inhibiting the kinase activity of CSF1R, this compound is designed to block these signaling pathways, leading to the depletion or functional modulation of CSF1R-dependent cell populations.[4][5]
Q2: We are observing significant weight gain in our this compound treated mice, which was unexpected. What could be the cause?
A2: While often used to deplete microglia and other macrophages, Csf1R inhibitors can have systemic effects.[6] Unexpected weight gain could be due to several factors. Prolonged treatment with anti-CSF1R antibodies has been shown to increase overall body weight gain despite reductions in the weight of some organs like the spleen, kidney, and liver.[7] Additionally, some studies using the Csf1R inhibitor PLX5622 have noted tissue-specific metabolic effects.[6] It is also possible that the observed phenotype is an off-target effect or is specific to the mouse strain being used.
Q3: Our this compound treated mice are exhibiting behavioral abnormalities, such as increased anxiety or motor deficits. Is this a known effect?
A3: Behavioral changes can occur with Csf1R inhibition. Csf1R is crucial for the maintenance of microglia in the central nervous system (CNS).[8][9] Depletion of microglia can have various consequences on neuronal function and behavior. For instance, in a mouse model of multiple system atrophy, long-term depletion of myeloid cells with a Csf1R inhibitor led to severely impaired motor functions, even though it improved survival.[10] Conversely, Csf1r haploinsufficient mice, a model for the human disease ALSP, develop sensorimotor deficits, depression, and anxiety-like behavior with age.[11]
Q4: We are not seeing the expected depletion of tumor-associated macrophages (TAMs) in our syngeneic tumor model. What could be the issue?
A4: Incomplete TAM depletion can be due to several factors. These can include issues with the compound's pharmacokinetics (poor absorption, rapid metabolism), insufficient dosage, or the development of resistance mechanisms within the tumor microenvironment.[12] The timing of assessment is also critical; target engagement should be evaluated at various time points after administration.[12] Furthermore, some macrophage populations may be less dependent on Csf1R signaling for their survival.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Toxicity or Mortality | Off-target effects of this compound.[8][13] | Perform an in vitro kinase screen to identify potential off-targets.[13] Consider using a structurally different Csf1R inhibitor to see if the toxicity is compound-specific. |
| Issues with drug formulation or vehicle. | Prepare fresh formulations for each experiment and assess their stability. Test the vehicle alone to rule out vehicle-induced toxicity.[12] | |
| Altered Bone Density | Csf1R signaling is essential for osteoclast development and function.[1][14] Inhibition can lead to changes in bone remodeling.[7] | Conduct micro-CT analysis to quantify changes in trabecular and cortical bone.[14] |
| Variable Efficacy Between Experiments | Inconsistent drug administration or formulation. | Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, IP injection).[12] Standardize formulation procedures. |
| Biological variability in the animal model. | Increase the number of animals per group to improve statistical power. Ensure the age, sex, and genetic background of the mice are consistent across experiments. | |
| Contradictory Results Compared to Published Literature | Differences in experimental protocols (dose, schedule, mouse strain). | Carefully compare your experimental design with published studies. A dose-escalation study may be necessary to determine the optimal dose for your specific model.[12] |
| Differences in gut microbiota, which can influence immune responses. | Consider co-housing experimental animals or using mice from a single, well-characterized vendor source. |
Experimental Protocols
Protocol 1: In Vivo Dosing and Sample Collection
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Compound Formulation:
-
For oral administration, this compound can be formulated in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water.
-
Prepare the formulation fresh daily and keep it in suspension by stirring or vortexing before each gavage.
-
-
Animal Dosing:
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Acclimate mice to the facility for at least one week before the start of the experiment.
-
Administer this compound or vehicle via oral gavage at the desired dose and schedule.
-
Monitor animals daily for any signs of toxicity, including weight loss, lethargy, or ruffled fur.
-
-
Sample Collection:
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At the experimental endpoint, euthanize mice according to approved institutional guidelines.
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Collect blood via cardiac puncture for plasma analysis.
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Perfuse animals with ice-cold phosphate-buffered saline (PBS) before collecting tissues (e.g., brain, spleen, tumor) to remove circulating blood cells.
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Tissues can be snap-frozen in liquid nitrogen for biochemical analysis or fixed in 4% paraformaldehyde for histology.
-
Protocol 2: Flow Cytometry for Microglia Depletion
-
Brain Tissue Processing:
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Following perfusion with PBS, dissect the brain region of interest (e.g., cortex, hippocampus).
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Mechanically dissociate the tissue and digest with an enzymatic solution (e.g., papain or a neural tissue dissociation kit).
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Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
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Perform a debris removal step, such as a Percoll gradient or a debris removal solution, to enrich for immune cells.
-
-
Antibody Staining:
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Resuspend cells in FACS buffer (e.g., PBS with 2% fetal bovine serum and 2 mM EDTA).
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Block Fc receptors with an anti-CD16/32 antibody.
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Incubate cells with a cocktail of fluorescently-conjugated antibodies. A typical panel for microglia would include antibodies against CD45, CD11b, and a marker to exclude dead cells (e.g., a viability dye). Microglia are typically identified as CD45^low CD11b^+.
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Wash the cells and resuspend them in FACS buffer for analysis.
-
-
Data Acquisition and Analysis:
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Acquire data on a flow cytometer.
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Analyze the data using appropriate software to quantify the percentage and absolute number of microglia in this compound treated versus vehicle-treated animals.
-
Visualizations
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pleiotropic effects of extended blockade of CSF1R signaling in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 10. CSF1R-Mediated Myeloid Cell Depletion Prolongs Lifespan But Aggravates Distinct Motor Symptoms in a Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenotypic characterization of a Csf1r haploinsufficient mouse model of adult-onset leukodystrophy with axonal spheroids and pigmented glia (ALSP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A kinase-dead Csf1r mutation associated with adult-onset leukoencephalopathy has a dominant inhibitory impact on CSF1R signalling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Csf1R-IN-9 and Non-Myeloid Cell Populations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Csf1R-IN-9. The focus is on the potential impact of this inhibitor on non-myeloid cell populations, addressing issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is the effect of this compound strictly limited to myeloid cells like microglia and macrophages?
A1: While Csf1R is predominantly expressed on myeloid lineage cells, emerging evidence suggests that its expression is not exclusively restricted to this population.[1][2][3] Some non-myeloid cells can also express Csf1R, and therefore, this compound may have direct or indirect effects on them.[3][4][5] Furthermore, some Csf1R inhibitors have been reported to have off-target effects on other tyrosine kinase receptors, which could impact a broader range of cells.[6]
Q2: What are the known non-myeloid cell types that could be affected by Csf1R inhibition?
A2: Research has indicated potential effects of Csf1R inhibition on several non-myeloid cell types, including:
-
Endothelial Cells: Some studies have shown that endothelial cells in the central nervous system (CNS) can express Csf1R.[4][7] Inhibition of Csf1R signaling has been linked to alterations in the blood-brain barrier (BBB) integrity and cerebrovascular pathology.[8]
-
Fibroblasts: The Csf1/Csf1R axis can play a role in the interaction between macrophages and fibroblasts, particularly in the context of fibrosis.[9] IL-34, another ligand for Csf1R, has been shown to affect human lung fibroblasts.[10]
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Pericytes: Interactions between pericytes and macrophages can be mediated through the IL-34/Csf1R axis, suggesting that Csf1R inhibition could potentially disrupt this communication.[11]
-
Cancer Cells: Csf1R expression has been reported on the cell membrane of various solid tumor cells, where it may be involved in proliferation, migration, and drug resistance.[3]
Q3: We are observing unexpected changes in vascular permeability in our in vivo model after this compound treatment. Could this be related to the inhibitor?
A3: Yes, this is a plausible side effect. Attenuated Csf1R signaling has been shown to induce remodeling of tight junctions in brain endothelial cells, leading to BBB permeability.[8] Therefore, it is crucial to monitor vascular integrity in your experiments.
Q4: Our in vitro co-culture experiments with fibroblasts and macrophages are yielding inconsistent results after this compound treatment. What could be the cause?
A4: Csf1R signaling is a key pathway in the communication between macrophages and fibroblasts.[9] Inhibition of Csf1R can disrupt the production of factors by both cell types. For instance, activated macrophages can induce myofibroblast activation, a process that could be blocked by Csf1R inhibition.[9] Conversely, irradiated fibroblasts can activate macrophages, a process that might also be sensitive to Csf1R inhibitors.[9]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Proliferation in Non-Myeloid Cell Cultures
| Possible Cause | Troubleshooting Step |
| Off-target effects of this compound | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Test other, more specific Csf1R inhibitors (e.g., PLX5622) to see if the effect persists.[6] 3. Conduct a kinase profiling assay to identify potential off-target kinases affected by this compound. |
| Direct effect on Csf1R-expressing non-myeloid cells | 1. Confirm Csf1R expression in your specific non-myeloid cell population using qPCR, western blot, or flow cytometry. 2. Assess the impact of Csf1R ligands (CSF-1 and IL-34) on the proliferation and survival of these cells in the presence and absence of the inhibitor. |
| Indirect effect via disruption of paracrine signaling | 1. Analyze the secretome of myeloid cells treated with this compound to identify changes in growth factors or cytokines that could affect non-myeloid cells. 2. Supplement the co-culture medium with factors that are found to be downregulated. |
Issue 2: Altered Morphology or Function of Endothelial Cells
| Possible Cause | Troubleshooting Step |
| Disruption of endothelial cell junctions | 1. Perform immunofluorescence staining for tight junction proteins (e.g., ZO-1, claudin-5) to assess their localization and integrity. 2. Measure transendothelial electrical resistance (TEER) to quantify changes in barrier function. |
| Changes in endothelial cell signaling | 1. Investigate downstream signaling pathways of Csf1R in endothelial cells (e.g., PI3K/AKT) using western blotting for phosphorylated proteins.[12] |
| Indirect effects from altered macrophage-endothelial crosstalk | 1. In a co-culture system, physically separate macrophages and endothelial cells using a transwell insert to determine if the effects are mediated by soluble factors. 2. Analyze the expression of adhesion molecules on endothelial cells. |
Experimental Protocols
Protocol 1: Western Blot for Csf1R Expression in Non-Myeloid Cells
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Cell Lysis: Lyse cultured cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
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Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against Csf1R overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Transendothelial Electrical Resistance (TEER) Assay
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Cell Seeding: Seed endothelial cells on a porous transwell insert until a confluent monolayer is formed.
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Treatment: Add this compound to the apical and/or basolateral compartments.
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Measurement: Use a voltmeter with chopstick electrodes to measure the electrical resistance across the endothelial monolayer at different time points.
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Calculation: Subtract the resistance of a blank insert and multiply by the surface area of the insert to obtain the TEER value (Ω·cm²).
Signaling Pathways and Workflows
Caption: Csf1R signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected non-myeloid cell phenotypes.
References
- 1. Pleiotropic effects of extended blockade of CSF1R signaling in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. embopress.org [embopress.org]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CSF1/CSF1R-mediated Crosstalk Between Choroidal Vascular Endothelial Cells and Macrophages Promotes Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Csf1R-IN-9 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of Csf1R-IN-9, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (Csf1R). We present a comparative analysis of this compound with other known Csf1R inhibitors, supported by quantitative data and detailed experimental protocols.
Csf1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (Csf1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, particularly macrophages.[1] Upon binding of its ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34 (Interleukin-34), the receptor dimerizes and undergoes autophosphorylation. This phosphorylation cascade activates several downstream signaling pathways, including the PI3K-AKT, MAPK/ERK, and JAK/STAT pathways, which are critical for mediating the cellular functions of Csf1R. Dysregulation of Csf1R signaling is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
Caption: Csf1R Signaling Pathway and Inhibition by this compound.
Comparison of Csf1R Inhibitors
The following table summarizes the inhibitory potency of this compound and other commonly used Csf1R inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Type | Csf1R IC50 (Biochemical) | Csf1R IC50 (Cellular) | Other Notable Targets (IC50) |
| This compound | Small Molecule | 28 nM[1] | 5 nM (pCsf1R in THP-1 cells)[1] | Not specified |
| Pexidartinib (PLX3397) | Small Molecule | 13-20 nM[2][3] | 56 nM (mouse BMDM proliferation)[2] | c-Kit (10-27 nM), FLT3 (160 nM)[4] |
| PLX5622 | Small Molecule | 16 nM[5][6][7] | <10 nM[7][8] | >20-fold selectivity over KIT and FLT3[7][8] |
| GW2580 | Small Molecule | 30 nM[4][9] | 330 nM (M-NFS-60 cell proliferation)[9] | High selectivity for Csf1R[10] |
Experimental Protocols for Target Engagement Validation
Validating that a compound directly interacts with its intended target within a cellular context is a critical step in drug development. Below are detailed protocols for three widely used methods to confirm the target engagement of Csf1R inhibitors.
Western Blot for Csf1R Phosphorylation
This method directly measures the inhibition of Csf1R autophosphorylation, a key initial step in the signaling cascade.
Experimental Workflow:
Caption: Western Blot Workflow for Csf1R Phosphorylation.
Protocol:
-
Cell Culture and Treatment:
-
Culture Csf1R-expressing cells (e.g., THP-1, RAW264.7, or engineered cell lines) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Pre-treat cells with various concentrations of this compound or other inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
-
Csf1R Stimulation:
-
Stimulate the cells with recombinant human or murine CSF-1 (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately place the culture plates on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Csf1R (e.g., anti-p-Csf1R Tyr723) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Csf1R and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated Csf1R to total Csf1R.
-
Plot the normalized p-Csf1R levels against the inhibitor concentration to determine the IC50 value.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein. It measures the proximity of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein.
Experimental Workflow:
Caption: NanoBRET™ Target Engagement Assay Workflow.
Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding a Csf1R-NanoLuc® fusion protein.[11]
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM.
-
-
Assay Setup:
-
Dispense the cell suspension into a white, 96-well assay plate.
-
Prepare serial dilutions of this compound and other test compounds.
-
Add the NanoBRET™ tracer and the test compounds to the wells. Include wells with tracer only (for maximum BRET signal) and wells with a high concentration of a known inhibitor (for background).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound binding to reach equilibrium.
-
-
Signal Detection:
-
Add the Nano-Glo® substrate to all wells.
-
Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, >600 nm) using a plate reader capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the controls.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to assess target engagement in a physiological setting by measuring the thermal stabilization of a target protein upon ligand binding.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Protocol:
-
Cell Treatment:
-
Culture Csf1R-expressing cells and treat them with this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble Csf1R at each temperature by Western blotting, as described in the protocol above.
-
-
Data Analysis:
-
Quantify the band intensities for Csf1R at each temperature for both the vehicle- and inhibitor-treated samples.
-
Plot the percentage of soluble Csf1R against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement. The difference in the melting temperature (Tm) between the treated and untreated samples is the thermal shift.
-
Conclusion
The validation of target engagement in a cellular context is paramount for the successful development of selective and potent kinase inhibitors. This guide provides a framework for comparing this compound with other inhibitors and offers detailed protocols for robustly assessing its interaction with Csf1R in cells. The choice of assay will depend on the specific research question and available resources, with Western blotting providing a direct measure of downstream signaling inhibition, NanoBRET™ offering a high-throughput method for quantifying binding affinity in live cells, and CETSA® confirming target engagement in a physiological setting. By employing these methods, researchers can confidently characterize the cellular activity of this compound and other novel Csf1R inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biofargo.com [biofargo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. CSF1R-NanoLuc® Fusion Vector [promega.com]
A Researcher's Guide to Confirming Macrophage Repolarization After Csf1R Inhibition
An Objective Comparison of Methodologies for Validating Phenotypic Shifts in Macrophages Following Treatment with Csf1R-IN-9 and Other Csf1R Inhibitors.
For researchers in immunology and oncology, modulating the phenotype of tumor-associated macrophages (TAMs) is a critical therapeutic strategy. TAMs often exhibit an M2-like, pro-tumoral phenotype that suppresses anti-tumor immunity and promotes cancer progression. The Colony-Stimulating Factor 1 Receptor (Csf1R) is a key regulator of macrophage survival, differentiation, and polarization.[1][2][3] Inhibiting Csf1R signaling with small molecules like this compound is a promising approach to repolarize these M2-like macrophages towards a pro-inflammatory, anti-tumoral M1-like state.[4][5]
This guide provides an objective comparison of experimental methods to confirm this repolarization, using this compound as a primary example. The principles and protocols described are broadly applicable to other Csf1R inhibitors such as PLX3397 and BLZ945.
The Role of Csf1R in Macrophage Polarization
The Csf1R signaling pathway is crucial for the differentiation and survival of most tissue macrophages.[1][6] Ligand binding (CSF-1 or IL-34) activates downstream pathways, including PI3K/AKT, which promote a phenotype often associated with M2 macrophages.[1][5] These M2-like macrophages are characterized by the secretion of anti-inflammatory cytokines like IL-10 and TGF-β, and the expression of surface markers such as CD163 and CD206 (Mannose Receptor).[7][8][9]
Csf1R inhibitors block this signaling cascade, aiming to shift the balance away from the pro-tumoral M2 phenotype towards a pro-inflammatory M1 state. This M1 phenotype is characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and expression of markers like CD80, CD86, and inducible nitric oxide synthase (iNOS).[7][8][10]
Confirming Macrophage Repolarization: A Multi-Faceted Approach
No single marker can definitively classify a macrophage's polarization state. Therefore, a combination of techniques analyzing gene expression, protein expression, and secreted factors is essential for robust confirmation.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Reprogramming of tumor-associated macrophages via NEDD4-mediated CSF1R degradation by targeting USP18 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 4. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1R inhibition reprograms tumor-associated macrophages to potentiate anti-PD-1 therapy efficacy against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CSF-1 receptor structure/function in MacCsf1r–/– macrophages: regulation of proliferation, differentiation, and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. biocompare.com [biocompare.com]
- 9. origene.com [origene.com]
- 10. Macrophages by flow cytometry. New insights through novel antibody reagents. - Behind the Bench [thermofisher.com]
Comparative Efficacy of Csf1R-IN-9 Against Other CSF1R Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Csf1R-IN-9, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), against other well-characterized CSF1R inhibitors: Pexidartinib (PLX3397), BLZ945, and GW2580. This document is intended to assist researchers in evaluating the potential of this compound for their studies by presenting available experimental data in a structured format, detailing relevant experimental protocols, and visualizing key biological pathways.
Introduction to CSF1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells. Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, inhibition of CSF1R has emerged as a promising therapeutic strategy. This guide focuses on the comparative efficacy of small molecule inhibitors targeting the ATP-binding site of the CSF1R kinase domain.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data has been aggregated from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparison should be approached with caution, and these values should be considered as a reference for relative potency.
Table 1: In Vitro Kinase Inhibition of CSF1R
| Inhibitor | Target | IC50 (µM) | Source |
| This compound | CSF1R | 0.028 | [1] |
| Pexidartinib (PLX3397) | CSF1R | 0.020 | MedChemExpress |
| BLZ945 | CSF1R (c-Fms) | 0.001 | MedChemExpress |
| GW2580 | c-FMS (CSF1R) | 0.030 | Selleck Chemicals |
Table 2: Cellular Activity of CSF1R Inhibitors
| Inhibitor | Cell Line | Assay | IC50 / EC50 (µM) | Source |
| This compound | THP-1 | CSF1R Phosphorylation | 0.005 | MedChemExpress |
| Pexidartinib (PLX3397) | M-NFS-60 | CSF1-dependent proliferation | 0.44 | Selleck Chemicals |
| BLZ945 | Bone Marrow-Derived Macrophages (BMDMs) | CSF1-dependent proliferation | 0.067 | Selleck Chemicals |
| GW2580 | M-NFS-60 | CSF1-stimulated growth | 0.33 | Selleck Chemicals |
Signaling Pathway and Experimental Workflow
To provide a visual context for the mechanism of action and experimental evaluation of these inhibitors, the following diagrams have been generated.
Caption: CSF1R Signaling Pathway and Point of Inhibition.
References
Probing CSF1R Activation: A Comparative Guide to Western Blot Analysis Following Csf1R-IN-9 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Csf1R-IN-9 with other common Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. It includes a detailed protocol for performing Western blot analysis to detect phosphorylated CSF1R (p-CSF1R) following inhibitor treatment, alongside supporting experimental data for alternative compounds.
Performance Comparison of CSF1R Inhibitors
The efficacy of this compound in inhibiting CSF1R phosphorylation is compared with other widely used inhibitors. While direct Western blot data for this compound is not publicly available, its high potency is demonstrated by its low IC50 value. The table below summarizes the inhibitory concentrations and presents representative Western blot data for alternative inhibitors, illustrating their dose-dependent effects on CSF1R phosphorylation.
| Inhibitor | IC50 (p-CSF1R) | Representative Western Blot Data (p-CSF1R/Total CSF1R) |
| This compound | 0.005 µM (in THP-1 cells)[1] | Data not publicly available. |
| Pexidartinib (PLX3397) | ~0.02 µM[2] | Decreased p-CSF1R levels observed with increasing concentrations in various cell lines. |
| BLZ945 | ~0.001 µM (biochemical assay)[3] | Shows a significant decrease in CSF1R phosphorylation in treated cells and in vivo tumor samples.[4] |
| GW2580 | ~0.03 µM[5] | Dose-dependent inhibition of CSF1R phosphorylation demonstrated in macrophage cell lines. |
| Sunitinib | Not specified for p-CSF1R, but inhibits CSF1R activation[6] | Shows inhibitory effects on CSF1R phosphorylation, though not clearly dose-dependent in some studies.[6] |
Experimental Protocols
This section details the methodology for assessing the inhibition of CSF1R phosphorylation after treatment with this compound or alternative inhibitors using Western blotting.
Cell Culture and Treatment
-
Cell Lines: Use a cell line that endogenously expresses CSF1R, such as the human monocytic cell line THP-1 or the murine macrophage cell line RAW264.7.
-
Cell Seeding: Seed the cells in appropriate culture dishes and grow to 70-80% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal receptor activation.[6]
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
Stimulation: Stimulate the cells with recombinant human or murine CSF-1 (typically 50-100 ng/mL) for 15-30 minutes to induce CSF1R phosphorylation.[6] A non-stimulated control should also be included.
Western Blot Protocol for p-CSF1R
-
Cell Lysis: After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein lysates on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CSF1R (e.g., anti-p-CSF1R Tyr723) overnight at 4°C with gentle agitation. A primary antibody for total CSF1R should be used on a separate blot or after stripping the p-CSF1R antibody to serve as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-CSF1R signal to the total CSF1R signal.
Visualizing Experimental Workflow and Signaling
To clarify the experimental process and the targeted signaling pathway, the following diagrams are provided.
Caption: Western blot workflow for p-CSF1R detection.
Caption: CSF1R signaling and inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Comparative Flow Cytometry Analysis of Immune Cells Following Csf1R Inhibition: A Guide for Researchers
Introduction
This guide is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory effects of Csf1R inhibitors. We will present a summary of quantitative data, detailed experimental protocols, and visualizations of the Csf1R signaling pathway and experimental workflows.
Csf1R Signaling Pathway
The binding of Csf1R ligands, CSF-1 (Colony-Stimulating Factor 1) or IL-34, to the Csf1R initiates receptor dimerization and autophosphorylation of tyrosine kinase residues.[2][6] This activation triggers downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are critical for the survival, proliferation, and differentiation of myeloid cells.[2][7]
Caption: Csf1R signaling pathway activation and downstream effects.
Comparative Analysis of Csf1R Inhibitors
Pexidartinib and BLZ945 are both potent Csf1R inhibitors, but they exhibit differences in their kinase selectivity and reported effects on immune cell populations.
| Feature | Pexidartinib (PLX3397) | BLZ945 |
| Primary Target | Csf1R | Csf1R |
| Other Targets | c-Kit, FLT3[8] | Less selective data available in provided results |
| FDA Approval | Approved for tenosynovial giant cell tumor[9][10] | Investigational |
| Reported Effects | Reduces TAMs, increases CD8+ T cells, may decrease Treg infiltration[9][11] | Reduces TAMs, increases CD8+ T cells, modulates macrophage polarization[12][13] |
Flow Cytometry Analysis of Immune Cells Post-Treatment
The following table summarizes the quantitative changes in immune cell populations observed in preclinical tumor models following treatment with Pexidartinib or BLZ945, as determined by flow cytometry.
| Immune Cell Population | Marker Profile | Csf1R Inhibitor | Model | Change vs. Control | Reference |
| Tumor-Associated Macrophages (TAMs) | CD45+CD11b+F4/80+ | Pexidartinib | Sarcoma | ↓ | [9] |
| CD45+CD11b+CD206+ | Pexidartinib | Sarcoma | ↓ | [9] | |
| CD45+CD11b+Ly6G-Ly6CloF4/80+ | BLZ945 | Mammary Tumor | ↓ (5-fold) | [12] | |
| CD45loCD11b+ (microglia) | BLZ945 | Glioma | Enriched | [14] | |
| CD8+ T Cells | CD45+CD3+CD8+ | Pexidartinib | Sarcoma | ↑ | [9] |
| CD45+CD3+CD8+ | BLZ945 | Mammary Tumor | ↑ | [12] | |
| CD4+ T Cells | CD45+CD3+CD4+ | Pexidartinib | Sarcoma | No change | [9] |
| Regulatory T Cells (Tregs) | CD4+FOXP3+ | Pexidartinib | Lung Adenocarcinoma | ↓ (inferred from CCL22 reduction) | [11] |
| Circulating Monocytes | CD11b+Ly6G− | BLZ945 | Glioma | ↓ | [13] |
| Not specified | BLZ945 | Mammary Tumor | No change | [12] |
Experimental Protocols
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol provides a generalized methodology for the preparation and analysis of single-cell suspensions from solid tumors for flow cytometry, based on common practices described in the cited literature.
1. Tumor Dissociation:
-
Excise tumors from euthanized mice and place them in ice-cold PBS.
-
Mince the tumor tissue into small pieces using a sterile scalpel.
-
Transfer the minced tissue to a digestion buffer containing a cocktail of enzymes (e.g., Collagenase IV, Hyaluronidase, and DNase I) in a suitable medium like RPMI-1640.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle agitation.
-
Neutralize the enzymatic digestion with media containing fetal bovine serum (FBS).
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Wash the cells with PBS or FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
2. Red Blood Cell Lysis (Optional):
-
If significant red blood cell contamination is present, resuspend the cell pellet in ACK lysis buffer for a short period on ice.
-
Quench the lysis reaction by adding an excess of FACS buffer and centrifuge to pellet the cells.
3. Cell Staining:
-
Resuspend the cells in FACS buffer.
-
Perform a cell count and adjust the concentration to approximately 1x10^6 cells per 100 µL.
-
Block Fc receptors by incubating the cells with an anti-CD16/32 antibody to reduce non-specific antibody binding.
-
Add a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD45, CD11b, F4/80, CD3, CD4, CD8).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
4. Intracellular Staining (for markers like FoxP3):
-
Following surface staining, fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's instructions.
-
Add the fluorescently-conjugated antibody against the intracellular target (e.g., FoxP3).
-
Incubate, then wash the cells as per the kit's protocol.
5. Flow Cytometry Acquisition and Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ hematopoietic cells, followed by specific immune cell populations based on their marker expression.
Experimental Workflow
The following diagram illustrates the typical workflow for analyzing the effects of Csf1R inhibitors on tumor-infiltrating immune cells.
Caption: Workflow for flow cytometry analysis of immune cells.
The available data from preclinical studies demonstrate that Csf1R inhibitors like Pexidartinib and BLZ945 can significantly remodel the tumor immune microenvironment. A common theme is the reduction of immunosuppressive TAMs and an increase in the infiltration of cytotoxic CD8+ T cells. However, the specific effects can vary depending on the inhibitor, the tumor model, and the particular immune cell subset being analyzed. This guide provides a framework for researchers to design and interpret their own experiments investigating the immunomodulatory properties of Csf1R inhibitors. The provided protocols and workflows offer a starting point for conducting robust flow cytometry-based analyses. As the field of cancer immunotherapy continues to evolve, a deeper understanding of how these targeted therapies impact the complex interplay of immune cells within the TME will be critical for developing more effective treatment strategies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
- 4. Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 6. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CSF-1R in Cancer: More than a Myeloid Cell Receptor [mdpi.com]
- 11. frontiersin.org [frontiersin.org]
- 12. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CSF1R-IN-9 and Genetic Models of CSF1R Knockout for Macrophage and Microglia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the pharmacological inhibition of the Colony-Stimulating Factor 1 Receptor (CSF1R) using the small molecule inhibitor Csf1R-IN-9, and the genetic ablation of CSF1R through knockout models. We present a comprehensive overview of their mechanisms, applications, and phenotypic consequences, supported by experimental data to aid researchers in selecting the most appropriate model for their scientific inquiries.
At a Glance: Pharmacological Inhibition vs. Genetic Knockout
| Feature | This compound (Pharmacological Inhibition) | Genetic Models of CSF1R Knockout |
| Mechanism of Action | Reversible, competitive inhibition of CSF1R tyrosine kinase activity. | Permanent or conditional deletion of the Csf1r gene, leading to a complete loss of protein expression. |
| Temporal Control | High; depletion and repopulation can be controlled by the administration and withdrawal of the compound. | Limited to inducible systems (e.g., Cre-Lox); constitutive knockouts have a permanent effect from development. |
| Dose-Dependence | Effects are dose-dependent, allowing for partial to near-complete depletion of target cells. | Typically an "all-or-nothing" effect in homozygous knockouts, with heterozygous models showing intermediate phenotypes. |
| Specificity | High for CSF1R, but potential for off-target effects on other kinases. | Highly specific to the Csf1r gene. |
| Phenotypic Severity | Generally milder and transient; avoids severe developmental defects. | Can be severe, with homozygous knockouts often exhibiting perinatal lethality and significant developmental abnormalities.[1][2] |
| Applications | Studies on the role of macrophages/microglia in adult homeostasis, disease progression, and therapeutic interventions. | Investigating the fundamental role of CSF1R in development, cell lineage tracing, and long-term consequences of its absence. |
Mechanism of Action
This compound is a potent small molecule inhibitor that targets the intracellular tyrosine kinase domain of the CSF1R. By binding to the ATP-binding pocket, it prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades essential for the survival, proliferation, and differentiation of macrophages and microglia.[3]
Genetic CSF1R knockout models involve the targeted deletion of the Csf1r gene. This can be achieved through constitutive knockout, where the gene is absent throughout development, or through conditional knockout systems (e.g., Cre-Lox), which allow for temporal and cell-type-specific gene deletion. The absence of the Csf1r gene results in a complete lack of CSF1R protein and, consequently, a profound depletion of CSF1R-dependent cell populations.[1][2]
CSF1R Signaling Pathway
The following diagram illustrates the CSF1R signaling pathway and the point of intervention for both pharmacological inhibitors and genetic knockout.
Caption: CSF1R signaling pathway and points of intervention.
Quantitative Comparison of Macrophage/Microglia Depletion
The efficacy of macrophage and microglia depletion varies between pharmacological and genetic models. The following tables summarize key quantitative data.
Table 1: Pharmacological Inhibition with CSF1R Inhibitors
| Compound | Target Cells | Dose/Administration | Duration | Depletion Efficacy | Reference |
| This compound | CSF1R-expressing cells | IC50: 0.028 µM (enzymatic) | In vitro | Potent inhibition | [3] |
| PLX3397 | Microglia | 290 mg/kg in chow | 21 days | ~99% | [4][5] |
| PLX5622 | Microglia | 1200 mg/kg in chow | 7 days | >90% | [2] |
| BLZ945 | Perivascular Macrophages | 30 mg/kg/day (oral) | 20-30 days | Significant reduction | [6] |
Table 2: Genetic Knockout Models
| Model | Target Cells | Genotype | Depletion Efficacy | Key Phenotypes | Reference |
| Constitutive KO | All CSF1R-expressing cells | Csf1r-/- | ~99% of microglia | Perinatal lethality, skeletal abnormalities, neurological defects | [1] |
| Heterozygous | All CSF1R-expressing cells | Csf1r+/- | No significant decrease in microglia | Variable, often milder than homozygous | |
| Conditional KO (FIRE enhancer deletion) | Specific macrophage populations | Csf1rΔFIRE/ΔFIRE | Selective depletion (e.g., microglia, epidermal macrophages) | Healthy and fertile, lacks severe developmental defects | [7] |
Phenotypic Consequences
The choice between a pharmacological inhibitor and a genetic knockout model has significant implications for the observed phenotype.
This compound and other inhibitors offer a model of acute and reversible macrophage/microglia depletion in adult animals. This approach avoids the confounding developmental effects seen in constitutive knockout models. Treatment with CSF1R inhibitors in adult mice does not typically result in overt behavioral or cognitive deficits, making this a valuable tool for studying the role of these immune cells in the context of disease or injury in the mature central nervous system.[4] However, it is important to consider potential off-target effects and impacts on peripheral macrophage populations.[8][9]
CSF1R knockout models , particularly homozygous constitutive knockouts, demonstrate the critical role of CSF1R in development. These models exhibit severe phenotypes, including osteopetrosis (due to a lack of osteoclasts), neurological abnormalities, and reduced lifespan.[1][2] While these models are invaluable for understanding the fundamental biology of CSF1R, the severity of the phenotype can complicate the interpretation of results related to specific disease processes in adult animals. Conditional knockout models, such as those targeting specific enhancers, offer a more nuanced approach by depleting specific macrophage populations while leaving others intact, resulting in healthier animals.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for CSF1R
This protocol is for the detection of CSF1R protein in cell lysates.
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
-
Gel Electrophoresis:
-
Separate protein samples on an 8-10% SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against CSF1R (diluted in blocking buffer) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Immunohistochemistry for Iba1 (Microglia/Macrophage Marker)
This protocol is for the visualization of microglia and macrophages in brain tissue sections.
-
Tissue Preparation:
-
Perfuse animals with 4% paraformaldehyde (PFA) and post-fix the brain in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose (B13894) solution and section at 30-40 µm on a cryostat.
-
-
Staining:
-
Wash sections in PBS and permeabilize with 0.3% Triton X-100 in PBS.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate sections with a primary antibody against Iba1 overnight at 4°C.
-
Wash sections and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Counterstain with a nuclear marker (e.g., DAPI) if desired.
-
-
Imaging:
-
Mount sections on slides with mounting medium and visualize using a fluorescence or confocal microscope.
-
Flow Cytometry for Microglia Analysis
This protocol is for the quantification of microglia from brain tissue.
-
Single-Cell Suspension:
-
Mechanically and enzymatically dissociate brain tissue to obtain a single-cell suspension.
-
Remove myelin using a density gradient centrifugation method (e.g., Percoll).
-
-
Staining:
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain cells with fluorescently-conjugated antibodies against CD11b and CD45.
-
Include a viability dye to exclude dead cells.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on live, single cells.
-
Identify microglia as the CD11b+CD45low population.
-
Experimental Workflows
The following diagrams illustrate typical experimental workflows for studying macrophage/microglia function using either this compound or a CSF1R knockout model.
Caption: A typical experimental workflow using this compound.
Caption: A typical experimental workflow using a CSF1R knockout model.
Conclusion
Both pharmacological inhibition with this compound and genetic knockout of CSF1R are powerful tools for investigating the roles of macrophages and microglia. The choice of model depends critically on the specific research question.
-
This compound and other selective inhibitors are ideal for studying the function of these cells in the adult organism, particularly in the context of disease models where temporal control of cell depletion is advantageous.
-
Genetic knockout models are indispensable for understanding the fundamental developmental roles of CSF1R and the long-term consequences of its absence. Conditional knockout strategies offer a way to circumvent the lethality and severe developmental phenotypes of constitutive knockouts.
Researchers should carefully consider the advantages and limitations of each approach to design experiments that will yield the most informative and interpretable results.
References
- 1. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. CSF1R inhibition depletes brain macrophages and reduces brain virus burden in SIV-infected macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deletion of a Csf1r enhancer selectively impacts CSF1R expression and development of tissue macrophage populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. CSF1R inhibition is not specific to innate immune cells but also affects T-helper cell differentiation independently of microglia depletion - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Kinase Specificity of Csf1R-IN-9: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comparative assessment of the kinase specificity of Csf1R-IN-9 against other well-known Colony-Stimulating Factor 1 Receptor (Csf1R) inhibitors, supported by experimental data and detailed protocols.
Comparative Kinase Inhibition Profile
The following table summarizes the available quantitative data on the inhibitory activity of this compound and its alternatives against Csf1R and a selection of off-target kinases. This data allows for a direct comparison of potency and selectivity.
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity Notes |
| This compound | Csf1R | 28 [1] | Comprehensive selectivity data not publicly available. Inhibits Csf1R phosphorylation in THP-1 cells with an IC50 of 5 nM[1]. |
| Pexidartinib (PLX3397) | c-Kit | 10 | Exhibits 10- to 100-fold selectivity for c-Kit and Csf1R over other related kinases[2]. |
| Csf1R (cFMS) | 20[2] | ||
| FLT3 | 160[2] | ||
| KDR (VEGFR2) | 350 | ||
| FLT1 (VEGFR1) | 880 | ||
| LCK | 860 | ||
| NTRK3 (TRKC) | 890 | ||
| BLZ945 | Csf1R | 1 | Reported to be >3200-fold more selective for Csf1R than other kinases. |
| 6.9 ± 1.4 | A pharmacologically active metabolite is approximately 4-fold less potent. | ||
| GW2580 | Csf1R (c-FMS) | 30 | 150- to 500-fold selective against a panel of kinases including b-Raf, CDK4, c-KIT, c-SRC, EGFR, etc. |
| 60 | Exhibits selectivity for cFMS kinase over 186 other kinases. The only significant off-target activity observed in one study was against the Trk family. |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context in which these inhibitors function and how their specificity is determined, the following diagrams illustrate the Csf1R signaling pathway and a general workflow for assessing kinase inhibitor specificity.
Experimental Protocols
Accurate assessment of kinase inhibitor specificity relies on robust and well-defined experimental protocols. Below are methodologies for two widely used kinase profiling assays.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is a high-throughput method that quantifies the binding interactions between a test compound and a large panel of kinases.
Principle: The assay is based on a competitive binding format. A DNA-tagged kinase, a test compound, and an immobilized ligand that binds to the active site of the kinase are the three main components. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.
Protocol Outline:
-
Assay Plate Preparation: A dilution series of the test compound (e.g., this compound) is prepared in an appropriate buffer and dispensed into a multi-well plate.
-
Reaction Mixture Preparation: The DNA-tagged kinase and the immobilized ligand (coupled to a solid support like beads) are prepared in the assay buffer.
-
Binding Reaction: The test compound, DNA-tagged kinase, and immobilized ligand are combined in the assay plate wells and incubated to allow the binding to reach equilibrium.
-
Washing: The solid support with the bound kinase is washed to remove any unbound components.
-
Quantification: The amount of kinase bound to the solid support is determined by quantifying the associated DNA tag using qPCR.
-
Data Analysis: The results are typically expressed as "percent of control" (DMSO), where a lower percentage indicates stronger inhibition of the kinase-ligand interaction. For more detailed characterization, dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method for measuring the affinity of inhibitors for kinases.
Principle: This assay measures the displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by a test compound. The kinase is typically tagged (e.g., with GST or His), and a europium (Eu)-labeled antibody specific for the tag is used as the FRET donor. The tracer is labeled with a fluorophore (e.g., Alexa Fluor 647) that acts as the FRET acceptor. When the tracer and the antibody are both bound to the kinase, a high FRET signal is generated. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a dilution series of the test compound.
-
Prepare a solution of the kinase and the Eu-labeled antibody.
-
Prepare a solution of the fluorescently labeled tracer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a microplate.
-
Add the kinase/antibody mixture to the wells.
-
Add the tracer solution to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission from both the europium donor and the acceptor fluorophore.
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. The data is then plotted against the test compound concentration to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
Conclusion
References
Combination Therapy of CSF1R and PD-1 Inhibitors: A Comparative Guide
A Synergistic Approach to Overcoming Immunotherapy Resistance
The advent of immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis, has revolutionized cancer treatment. However, a significant portion of patients do not respond to these therapies, largely due to an immunosuppressive tumor microenvironment (TME). A key player in this resistance is the tumor-associated macrophage (TAM), often polarized towards an M2-like phenotype that promotes tumor growth and suppresses anti-tumor immunity.
The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is crucial for the differentiation, proliferation, and survival of macrophages.[1] Inhibition of CSF1R has emerged as a promising strategy to deplete or repolarize these immunosuppressive TAMs, thereby sensitizing tumors to PD-1 blockade. This guide provides a comparative overview of the preclinical data supporting the combination of CSF1R inhibitors with PD-1 inhibitors, focusing on their synergistic effects on tumor control and modulation of the tumor microenvironment.
While specific data for "Csf1R-IN-9" is not extensively available in published literature, this guide will focus on the broader class of CSF1R inhibitors, using data from well-documented preclinical studies involving representative molecules such as specific anti-CSF1R antibodies and small molecule inhibitors like pexidartinib (B1662808).
Performance Data: CSF1R and PD-1 Inhibitor Combination vs. Monotherapy
Preclinical studies across various cancer models have demonstrated the superior efficacy of combining CSF1R inhibition with PD-1 blockade compared to either treatment alone. This enhanced anti-tumor activity is evident in improved survival rates, significant tumor growth inhibition, and favorable modulation of the tumor immune landscape.
Glioblastoma Mouse Model
A study in an orthotopic syngeneic glioma mouse model (SMA560) showed that while anti-CSF1R monotherapy delayed the onset of neurological symptoms, the combination with an anti-PD-1 antibody led to long-term survivors.[1][2][3]
Table 1: Survival and Immune Cell Changes in a Glioma Mouse Model
| Treatment Group | Median Survival (days) | Long-term Survivors | Change in CD8+ T Cells (fold increase) | Change in CD8+/CD4+ T Cell Ratio (fold increase) | Change in CD204+ TAMs |
| Control (IgG) | ~20 | 0 | - | - | - |
| Anti-PD-1 Ab | ~25 | 0 | Not significant | Not significant | Not significant |
| Anti-CSF1R Ab | ~30 | 0 | 3 | 6 | Decreased |
| Anti-CSF1R Ab + Anti-PD-1 Ab (Simultaneous) | >50 | Yes | 2 | 1.5 | Decreased |
Data synthesized from a study by Przystal et al., 2021.[1]
Melanoma Mouse Model
In a BRAF V600E-driven mouse melanoma model (SM1-OVA), the combination of anti-CSF1R and anti-PD-1 antibodies resulted in complete tumor regression and extended survival.[4][5][6]
Table 2: Efficacy in a Melanoma Mouse Model
| Treatment Group | Tumor Growth | Survival |
| Control (IgG) | Progressive | - |
| Anti-PD-1 Ab | Regression in some mice | - |
| Anti-CSF1R Ab | Slight delay | - |
| Anti-CSF1R Ab + Anti-PD-1 Ab | Complete regression in all mice by day 17 | Significantly extended |
Data synthesized from a study by Neubert et al., 2018.[4][5][6]
Lung Adenocarcinoma Mouse Model
In a Lewis lung carcinoma (LLC) model, the CSF1R inhibitor pexidartinib in combination with an anti-PD-1 antibody significantly improved tumor treatment efficacy compared to monotherapy.[7][8] This was associated with an increased CD8+ T cell to Treg ratio.[7]
Signaling Pathways and Therapeutic Intervention
The synergistic effect of combining CSF1R and PD-1 inhibitors stems from their complementary mechanisms of action that target different aspects of the cancer-immunity cycle.
Caption: Interaction of CSF1R and PD-1 pathways in the TME.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols from preclinical studies evaluating the combination of CSF1R and PD-1 inhibitors.
Orthotopic Syngeneic Glioma Mouse Model[1]
-
Cell Culture and Tumor Implantation:
-
SMA560 glioma cells were cultured in appropriate media.
-
VM/Dk mice were anesthetized and intracranially injected with 5x10^4 SMA560 cells in 2 µL of PBS into the right striatum.
-
-
Treatment Protocol:
-
Treatment was initiated 7 days post-tumor implantation.
-
Anti-CSF1R antibody: Administered intraperitoneally (i.p.) at a dose of 200 µg per mouse, three times a week for two weeks.
-
Anti-PD-1 antibody: Administered i.p. at a dose of 200 µg per mouse, three times a week for two weeks.
-
Combination Therapy: Both antibodies were administered simultaneously following their respective dosing schedules.
-
Control groups received corresponding isotype control antibodies.
-
-
Monitoring and Endpoints:
-
Mice were monitored daily for neurological symptoms and weight loss.
-
The primary endpoint was survival, with euthanasia performed upon presentation of severe neurological symptoms or significant weight loss.
-
-
Immunohistochemical Analysis:
-
At the experimental endpoint, brains were harvested, fixed in formalin, and embedded in paraffin.
-
Tissue sections were stained with antibodies against CD8, CD4, and CD204 to quantify T cell infiltration and macrophage populations.
-
Subcutaneous Melanoma Mouse Model[4][5][6]
-
Cell Line and Tumor Inoculation:
-
BRAF V600E-mutant mouse melanoma cells (SM1-OVA) were cultured.
-
C57BL/6 mice were subcutaneously injected with 1x10^6 SM1-OVA cells.
-
-
Treatment Regimen:
-
Treatment was initiated when tumors reached a palpable size.
-
Anti-CSF1R antibody: Dosing and schedule as per the specific study design.
-
Anti-PD-1 antibody: Dosing and schedule as per the specific study design.
-
The combination group received both antibodies.
-
-
Efficacy Assessment:
-
Tumor volume was measured regularly using calipers.
-
Overall survival was monitored.
-
-
Flow Cytometry Analysis:
-
Tumors and spleens were harvested at specified time points.
-
Tissues were processed into single-cell suspensions.
-
Cells were stained with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD8, CD4, F4/80, CD206) to analyze immune cell populations by flow cytometry.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study comparing CSF1R and PD-1 inhibitor combination therapy with monotherapies.
Caption: A standard preclinical experimental workflow.
Conclusion
The combination of CSF1R inhibitors and PD-1 inhibitors represents a compelling therapeutic strategy with the potential to overcome resistance to immunotherapy in a variety of cancers. Preclinical evidence strongly suggests that by targeting the immunosuppressive tumor microenvironment through the depletion or repolarization of TAMs, CSF1R inhibition can unlock the full potential of PD-1 blockade, leading to more durable anti-tumor responses. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for cancer patients.
References
- 1. Targeting CSF1R Alone or in Combination with PD1 in Experimental Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CSF1R Alone or in Combination with PD1 in Experimental Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. M2-like TAMs tamed by anti-CSF1R and anti-PD-1 combination therapy [acir.org]
- 5. T cell–induced CSF1 promotes melanoma resistance to PD1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pexidartinib synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pexidartinib synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Csf1R-IN-9
Proper disposal of the kinase inhibitor Csf1R-IN-9 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a potent research compound, this compound must be treated as hazardous chemical waste. The following guidelines provide a comprehensive, step-by-step approach for its safe handling and disposal.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure all recommended safety precautions are in place.
-
Work in a designated area: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any dust or aerosols.[1]
-
Wear appropriate PPE: This includes, but is not limited to:
-
Avoid direct contact: Prevent contact with skin, eyes, and clothing.[1]
-
Prevent ingestion and inhalation: Do not eat, drink, or smoke in areas where this compound is handled.[1]
II. Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is the first step in compliant disposal.
| Waste Characterization | Description | Action Required |
| Toxicity | Kinase inhibitors may have unknown toxicological properties and should be handled as if they are toxic.[2][3] | Treat as toxic waste. |
| Reactivity | Avoid mixing with incompatible materials. Store acids and bases separately. Keep away from cyanides or sulfides.[4] | Segregate from incompatible waste streams. |
| Physical State | Solid (powder) or liquid (dissolved in solvent). | Use appropriate, compatible waste containers for solids or liquids. |
III. Step-by-Step Disposal Protocol
Follow these procedural steps for the safe disposal of this compound waste.
-
Container Selection:
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid hazardous waste container. Do not mix incompatible solvents.
-
Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous liquid waste.[7] After triple-rinsing and defacing the original label, the container may be disposed of as regular trash, but always check with your institution's environmental health and safety (EHS) office.[7]
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."[1]
-
Identify the full chemical name: "this compound".
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or has been in storage for a specified period (often up to one year, but institutional policies may vary), contact your institution's EHS office to arrange for pickup and disposal.[4][5]
-
Do not dispose of this compound down the drain or in the regular trash.[5][7][8] Hazardous chemicals must never be poured down the drain.[5]
-
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. archive.cancerworld.net [archive.cancerworld.net]
- 3. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
Personal protective equipment for handling Csf1R-IN-9
Essential Safety and Handling Guide for Csf1R-IN-9
Disclaimer: This document provides crucial safety and logistical information for handling the potent research compound this compound. As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following guidance is based on established best practices for handling potent small molecule kinase inhibitors and other hazardous laboratory chemicals. It is imperative to supplement these recommendations with a compound-specific risk assessment before any handling, storage, or disposal.
This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the integrity of their research.
Personal Protective Equipment (PPE)
The cornerstone of safely handling potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The primary routes of exposure to such compounds are inhalation, skin contact, and ingestion.[1] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Occupational Exposure Band (OEB) (Assumed) | Required Personal Protective Equipment (PPE) |
| Low-Risk Activities (e.g., handling sealed containers, visual inspection) | OEB 3: 10-100 μg/m³ | cGMP gowning, single pair of nitrile gloves, safety glasses.[2] |
| Medium-Risk Activities (e.g., preparing solutions in a ventilated enclosure, non-dust generating transfers) | OEB 4: 1-10 μg/m³ | cGMP gowning, double nitrile gloves, safety glasses, half-face respirator with appropriate cartridges.[2] |
| High-Risk Activities (e.g., weighing powdered compound, any procedure with a high potential for aerosol or dust generation) | OEB 5: <1 μg/m³ | Disposable coveralls (e.g., Tyvek), double nitrile gloves, chemical splash goggles, and a Powered Air-Purifying Respirator (PAPR).[2][3][4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for minimizing exposure and ensuring safety during the handling of potent compounds.
Pre-Handling Preparations:
-
Consult Safety Data Sheets: Although a specific SDS for this compound is unavailable, review the SDS for similar kinase inhibitors to understand potential hazards.[5][6][7][8][9]
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential spills or airborne particles.[10][11]
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes appropriate labware, solvents, and waste containers.
-
Spill Kit: A chemical spill kit appropriate for handling potent compounds should be readily accessible.
-
PPE Donning: Put on all required PPE in the correct sequence before entering the designated handling area.[3]
Handling Procedures:
-
Weighing and Aliquoting: Whenever possible, handle this compound in solution to minimize the risk of aerosolization. If handling the powdered form, use a containment system such as a ventilated balance enclosure or glove box.[4]
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Keep containers closed whenever possible.
-
Experimental Use: During experimental procedures, maintain the use of containment and PPE. Avoid direct contact with the compound and solutions containing it.
Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a validated cleaning procedure.[12]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.[12]
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not discard in regular trash or down the drain.[12][13] |
| Contaminated Labware (e.g., vials, pipette tips, gloves, weighing paper) | Place in a designated, sealed, and clearly labeled hazardous waste container.[12] |
| Solutions Containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container. Segregate from incompatible waste streams.[12] |
General Disposal Principles:
-
Segregation: At the point of generation, keep all this compound contaminated waste separate from other lab waste.[13]
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[12]
-
Institutional Procedures: Adhere to your institution's specific protocols for hazardous waste disposal, which typically involve contacting the Environmental Health and Safety (EHS) department for pickup.[13]
Visual Guidance
Csf1R Signaling Pathway
The following diagram illustrates a simplified representation of the Colony-Stimulating Factor 1 Receptor (Csf1R) signaling pathway, which is the target of this compound.
A simplified diagram of the Csf1R signaling pathway targeted by this compound.
Experimental Workflow for Safe Handling
This workflow diagram outlines the critical steps for safely handling potent compounds like this compound in a laboratory setting.
A step-by-step workflow for the safe handling of potent laboratory compounds.
References
- 1. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 2. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 3. benchchem.com [benchchem.com]
- 4. aiha.org [aiha.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. uwlax.edu [uwlax.edu]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
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